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1-(2-Piperidin-2-yl-ethyl)-azepane Documentation Hub

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  • Product: 1-(2-Piperidin-2-yl-ethyl)-azepane
  • CAS: 59608-65-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 1-(2-Piperidin-2-yl-ethyl)-azepane

Molecular Scaffold Analysis & Application Protocol Executive Summary 1-(2-Piperidin-2-yl-ethyl)-azepane (C₁₃H₂₆N₂) is a bicyclic diamine scaffold characterized by a flexible ethyl linker connecting a seven-membered azepa...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Scaffold Analysis & Application Protocol

Executive Summary

1-(2-Piperidin-2-yl-ethyl)-azepane (C₁₃H₂₆N₂) is a bicyclic diamine scaffold characterized by a flexible ethyl linker connecting a seven-membered azepane ring (homopiperidine) to the C2-position of a six-membered piperidine ring.[1][2] This specific connectivity creates a molecule with distinct steric bulk and two basic nitrogen centers: a tertiary amine within the azepane ring and a secondary amine on the piperidine ring.

In drug discovery, this scaffold is a privileged motif for designing ligands targeting G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 receptors , Sigma receptors , and Calcium channels . Its structural flexibility allows it to adopt conformations required to span the distance between orthosteric and allosteric binding sites in complex protein pockets.

Part 1: Structural Analysis & Stereochemistry

Molecular Connectivity

The molecule consists of two hydrophobic heterocycles separated by a two-carbon spacer.

  • Domain A (Azepane): A 7-membered saturated ring.[2][3][4] The nitrogen is tertiary, substituted by the ethyl linker. This ring provides significant hydrophobic bulk and conformational flexibility (chair/twist-boat).

  • Domain B (Piperidine): A 6-membered saturated ring. The linkage is at the C2 position (alpha to the nitrogen). This creates a chiral center at Piperidine-C2.

  • Linker: An ethylene (-CH₂CH₂-) bridge.

Stereochemical Implications

The C2-attachment on the piperidine ring introduces chirality.

  • Chiral Center: Piperidine C2.

  • Enantiomers: (R)- and (S)-1-(2-piperidin-2-yl-ethyl)-azepane.

  • Impact: In medicinal chemistry, the (S)-enantiomer often mimics the natural amino acid stereochemistry (e.g., L-proline derivatives), potentially offering higher binding affinity for biological targets. Synthetic protocols usually yield a racemate unless chiral resolution or asymmetric hydrogenation is employed.

Physicochemical Profile

The following properties are critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValue (Predicted/Experimental)Significance
Formula C₁₃H₂₆N₂-
Molecular Weight 210.36 g/mol Fragment-like, ideal for lead optimization.
LogP (Octanol/Water) 2.1 ± 0.4Lipophilic; suggests good Blood-Brain Barrier (BBB) permeability.
pKa (Piperidine NH) ~10.8Highly basic; protonated at physiological pH.
pKa (Azepane N) ~10.2Highly basic; protonated at physiological pH.
Boiling Point ~285°C (at 760 mmHg)High boiling oil; requires vacuum distillation.
TPSA 15.27 ŲLow polar surface area, favoring CNS penetration.

Part 2: Synthetic Pathways (The "Vinylpyridine" Route)

Strategic Analysis

While direct alkylation (using 2-(2-bromoethyl)piperidine) is possible, it suffers from self-polymerization risks of the free piperidine. The most robust, scalable industrial route utilizes a Michael Addition followed by Heterogeneous Hydrogenation . This method avoids protection/deprotection steps and utilizes stable precursors.

Protocol: Two-Step Convergent Synthesis
Step 1: Michael Addition (Formation of Pyridine Intermediate)

Reagents: Azepane, 2-Vinylpyridine, Glacial Acetic Acid (Cat). Mechanism: The nucleophilic nitrogen of azepane attacks the beta-carbon of 2-vinylpyridine.

  • Setup: Charge a reaction vessel with Azepane (1.0 equiv) and 2-Vinylpyridine (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (0.1 equiv) to activate the vinylpyridine.

  • Reaction: Heat to 80-90°C for 12 hours under N₂ atmosphere.

  • Workup: Evaporate excess vinylpyridine under reduced pressure. The product, 1-(2-(pyridin-2-yl)ethyl)azepane, is usually pure enough for the next step.

Step 2: Catalytic Hydrogenation (Reduction of Pyridine)

Reagents: PtO₂ (Adams' Catalyst) or Rh/C, H₂ (50 psi), Ethanol/HCl. Mechanism: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

  • Solvent: Dissolve the intermediate from Step 1 in Ethanol (0.5 M concentration). Add 1.1 equiv of concentrated HCl (to protonate the pyridine, facilitating reduction).

  • Catalyst: Add PtO₂ (5 mol%). Note: PtO₂ is preferred over Pd/C for pyridine reduction to avoid poisoning.

  • Hydrogenation: Pressurize Parr shaker to 50 psi H₂. Shake at Room Temperature for 24 hours.

  • Purification: Filter through Celite to remove catalyst. Neutralize with NaOH. Extract with Dichloromethane (DCM).[5][6]

  • Isolation: Dry over MgSO₄ and concentrate. Distill under high vacuum to obtain 1-(2-Piperidin-2-yl-ethyl)-azepane as a colorless oil.

Synthesis Workflow Diagram

G Start1 Azepane (Nucleophile) Intermediate Intermediate: 1-(2-(Pyridin-2-yl)ethyl)azepane Start1->Intermediate Start2 2-Vinylpyridine (Electrophile) Start2->Intermediate Product Target: 1-(2-Piperidin-2-yl-ethyl)-azepane Intermediate->Product  Ring Reduction Reagents1 AcOH, 90°C Michael Addition Reagents2 H2 (50 psi), PtO2 HCl/EtOH

Caption: Convergent synthesis via Michael Addition of azepane to 2-vinylpyridine followed by catalytic ring hydrogenation.

Part 3: Analytical Characterization[6]

To validate the identity of the synthesized molecule, compare spectral data against these predicted standards.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 2.80-2.90 (m, 1H): Piperidine C2-H (Methine chiral center).

  • δ 2.60-2.75 (m, 4H): Azepane N-CH₂ (Alpha protons).

  • δ 2.45-2.55 (t, 2H): Linker CH₂ adjacent to Azepane N.

  • δ 1.50-1.70 (m, 8H): Azepane ring bulk (C3, C4, C5, C6).

  • δ 1.30-1.50 (m, 6H): Piperidine ring bulk.

  • Key Diagnostic: The disappearance of aromatic pyridine protons (δ 7.0-8.5) confirms successful hydrogenation.

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 211.2

  • Fragmentation Pattern:

    • m/z 126: Cleavage of the ethyl linker, retaining the Azepane-Ethyl fragment (Azepane-N-CH2-CH2⁺).

    • m/z 84: Piperidine ring fragment (C₅H₁₀N⁺).

    • m/z 112: Azepane ring fragment (C₆H₁₂N⁺).

Part 4: Biological Applications & Pharmacophore Mapping

Target Systems

This scaffold is a classic "privileged structure" for CNS-active agents.

  • Histamine H3 Antagonists: The distance between the two basic nitrogens (approx 4-6 Å depending on conformation) mimics the histamine pharmacophore, often used to treat cognitive disorders (Alzheimer's, ADHD).

  • Sigma-1 Receptor Ligands: The combination of a basic amine and hydrophobic bulk (azepane) fits the Sigma-1 binding pocket, relevant for analgesia and neuroprotection.

  • Acetylcholinesterase Inhibitors: Dual binding site inhibitors often link a catalytic site binder (piperidine) with a peripheral site binder (azepane) via an alkyl chain.

Pharmacophore Interaction Diagram

Pharmacophore Azepane Hydrophobic Pocket A (Azepane Ring) N_Tert Basic Center 1 (Tertiary Amine) Protonated @ pH 7.4 Azepane->N_Tert Pocket Lipophilic Cleft Azepane->Pocket Van der Waals Linker Flexible Spacer (Ethyl Linker) Distance Control N_Tert->Linker Aspartate Receptor Aspartate (Ionic Bond) N_Tert->Aspartate Electrostatic Piperidine Hydrophobic Pocket B (Piperidine Ring) Linker->Piperidine N_Sec Basic Center 2 (Secondary Amine) H-Bond Donor Piperidine->N_Sec

Caption: Pharmacophore map showing the dual basic centers interacting with receptor residues, separated by a hydrophobic spacer.

References

  • Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5503-5512. Retrieved from [Link]

  • Rubin, M., & Gevorgyan, V. (2001). "Efficient Synthesis of Piperidines and Azepanes." Organic Letters, 3(17), 2705–2707. (General methodology for ring synthesis).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Azepane. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling: Basicity and Protonation of 1-(2-Piperidin-2-yl-ethyl)-azepane

This guide details the physicochemical profiling of 1-(2-Piperidin-2-yl-ethyl)-azepane , focusing on the basicity and protonation dynamics of its diamine scaffold. Executive Summary In medicinal chemistry, the 1-(2-Piper...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profiling of 1-(2-Piperidin-2-yl-ethyl)-azepane , focusing on the basicity and protonation dynamics of its diamine scaffold.

Executive Summary

In medicinal chemistry, the 1-(2-Piperidin-2-yl-ethyl)-azepane scaffold represents a classic "privileged structure" often found in ligands targeting CNS receptors (e.g., Sigma-1, Histamine H3). Its pharmacological efficacy is governed by its ionization state at physiological pH (7.4).

This molecule features two distinct nitrogen centers separated by an ethyl-linker and a chiral carbon. Understanding the macroscopic pKa values and the microscopic protonation sequence is critical for optimizing:

  • Blood-Brain Barrier (BBB) Permeability: Controlled by the concentration of the lipophilic monococationic species.

  • Receptor Binding: Often driven by specific electrostatic interactions of the protonated amine.

  • Solubility: Dependent on the dicationic fraction.

This guide provides a structural analysis, estimated pKa values based on electronic theory, and rigorous experimental protocols for empirical determination.

Structural Dissection & Theoretical Basicity

The Nitrogen Centers

The molecule contains two basic nitrogen atoms with distinct electronic environments:

  • N1 (Piperidine Nitrogen): A secondary amine embedded in a 6-membered ring.

    • Character: Highly basic due to effective solvation of the resulting ammonium ion.

    • Sterics: Moderate steric hindrance at the

      
      -carbon (attachment point to the linker).
      
  • N2 (Azepane Nitrogen): A tertiary amine embedded in a 7-membered ring.

    • Character: Generally less basic than secondary amines in aqueous media due to poorer solvation of the cation (hydrophobic bulk) and ring strain effects of the azepane.

    • Connectivity: Attached to the ethyl linker.

The Linker Effect (Coulombic Repulsion)

The nitrogens are separated by a 3-carbon equivalent path (


).
  • Proximity: This proximity creates a "communication" channel between the sites.

  • Effect: Protonation of the first site (creating a positive charge) exerts an electron-withdrawing inductive/field effect on the second site, significantly lowering its pKa (typically by 1.5 – 2.0 log units compared to the isolated fragment).

Estimated pKa Values

Based on Hammett relationships and data for 1,3-diamines (e.g., 1,3-diaminopropane pKa ≈ 10.5, 8.8), the predicted values are:

ParameterEstimated ValueAssignmentRationale
pKa₁ (Macro) 10.4 ± 0.3 Mostly Piperidine-NSecondary amines are typically more basic; first protonation occurs here.
pKa₂ (Macro) 8.6 ± 0.4 Mostly Azepane-NSuppressed by the proximal positive charge on the piperidine ring.
Isoelectric Point (pI) 9.5 N/ApH where net charge is roughly +1.5 (transition point).

Critical Insight: At physiological pH (7.4), the dicationic species is likely minor (<10%), while the monocationic species dominates. This is favorable for CNS penetration, provided the monocation forms an intramolecular hydrogen bond (IMHB) to mask polarity.

Protonation Pathway Visualization

The following diagram illustrates the stepwise protonation equilibrium, distinguishing between the macroscopic constants (experimentally observed) and microscopic states.

ProtonationPathway Unprotonated Neutral (L) Free Base Mono_Pip Mono-Cation A (LH+ @ Piperidine) Unprotonated->Mono_Pip k1 (Major) Primary Basic Site Mono_Az Mono-Cation B (LH+ @ Azepane) Unprotonated->Mono_Az k2 (Minor) Secondary Basic Site Dication Di-Cation (LH2++) Mono_Pip->Dication k12 Coulombic Repulsion Mono_Az->Dication k21

Figure 1: Microscopic protonation scheme. The piperidine nitrogen (secondary) is predicted to be the primary protonation site (k1 > k2).

Experimental Protocols

To validate the theoretical estimates, two complementary methods are required: Potentiometric Titration for precise macroscopic constants and NMR Titration for site assignment.

Protocol A: Potentiometric Titration (GLpKa)

Gold standard for determining accurate thermodynamic pKa values.

Reagents:

  • Compound: 5–10 mg of 1-(2-Piperidin-2-yl-ethyl)-azepane (free base or HCl salt).

  • Titrant: 0.5 M KOH (standardized, carbonate-free).

  • Medium: 0.15 M KCl (ionic strength adjuster) in water. Note: If solubility is low, use Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).

Workflow:

  • Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl. Acidify with HCl to pH ~2.0 to ensure full protonation (starting as dication).

  • Blank Run: Perform a titration on the solvent blank to calibrate the electrode and determine carbonate levels.

  • Sample Titration: Titrate with KOH under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of base from pH 2.0 to pH 12.0.

  • Analysis: Use Bjerrum plot analysis or non-linear least squares regression (e.g., Hyperquad) to fit the two inflection points.

Self-Validation Check:

  • The titration curve must show two distinct buffer regions (flattened areas).

  • If the regions overlap (difference < 2 log units), the software must deconvolve the simultaneous equilibria.

Protocol B: ¹H-NMR pH Titration

Required to assign WHICH nitrogen corresponds to which pKa.

Rationale: The chemical shift (


) of protons adjacent to a nitrogen atom shifts downfield (higher ppm) upon protonation due to deshielding.

Workflow:

  • Sample Prep: Prepare a 5 mM solution of the compound in

    
     (or 
    
    
    
    90:10 with water suppression).
  • pH Adjustment: Adjust pH (measured in situ with a micro-electrode) from 2.0 to 12.0 in 0.5 unit increments using

    
     and 
    
    
    
    .
  • Acquisition: Record ¹H-NMR spectra at each pH point.

  • Tracking: Monitor the

    
    -protons:
    
    • Piperidine C2-H & C6-H: Will shift significantly near pKa₁.

    • Azepane C2-H & C7-H: Will shift significantly near pKa₂.

  • Plotting: Plot

    
     (ppm) vs. pH for each signal. The inflection point of the sigmoidal curve gives the pKa for that specific site.
    

Implications for Drug Development[1]

Solubility & Formulation
  • pH < 8.0: The molecule exists primarily as a mono-cation or di-cation, ensuring high aqueous solubility (>10 mg/mL).

  • pH > 10.0: The molecule precipitates as the free base. Formulations for IV delivery must be buffered below pH 6.0 to maintain the di-cationic state for maximum stability and solubility.

Blood-Brain Barrier (BBB) Permeability

For CNS targets, the cationic fraction is usually impermeable unless mediated by transport. However, the free base (present at ~0.1% at pH 7.4) drives passive diffusion.

  • Optimization Strategy: If BBB penetration is low, introduce fluorine at the piperidine C3/C4 positions to lower the pKa₁ (from ~10.4 to ~9.0), increasing the fraction of neutral species at physiological pH.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Source:

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Source:

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Source:

Foundational

An In-Depth Technical Guide to the History, Synthesis, and Application of Ethyl-Linked Piperidine-Azepane Systems

Abstract The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of ligands with unique pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of ligands with unique pharmacological profiles. This technical guide provides a comprehensive overview of ethyl-linked piperidine-azepane systems, a structural motif of growing interest in drug discovery. Rather than a singular historical discovery, the emergence of this scaffold is the result of systematic evolution in synthetic chemistry and a deeper understanding of structure-activity relationships (SAR). We will delve into the foundational importance of the individual piperidine and azepane moieties, detail robust synthetic methodologies for their conjugation via an ethyl linker, and explore their applications as potent modulators of key biological targets, including histamine and dopamine receptors. This document serves as a resource for researchers and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry and pharmacology of this promising molecular architecture.

Introduction: The Foundational Pillars of Piperidine and Azepane

In the vast landscape of medicinal chemistry, few heterocyclic systems have demonstrated the enduring utility of piperidine and azepane. The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in FDA-approved pharmaceuticals and natural alkaloids.[1][2] Its prevalence is due to a combination of favorable properties: it is a conformationally flexible yet stable structure, it possesses a basic nitrogen atom that can be crucial for target engagement and can improve aqueous solubility, and it serves as an excellent anchor for a variety of substituents in a well-defined three-dimensional orientation.[3][4]

Similarly, the azepane ring, a seven-membered saturated heterocycle, offers a larger and more flexible scaffold, providing access to a different region of chemical space.[5][6] While less common than piperidine, azepane-containing compounds have been successfully developed into drugs for a wide range of therapeutic areas.[6] The rationale for linking these two "privileged" structures with an ethyl bridge is rooted in the principles of fragment-based drug design and scaffold hopping. This combination allows for the creation of molecules that can span larger binding pockets, interact with multiple subsites of a receptor, or fine-tune physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).

The Genesis of Linked Heterocyclic Systems: An Evolutionary Perspective

The "discovery" of ethyl-linked piperidine-azepane systems is not a singular event but rather an outcome of the logical progression of synthetic and medicinal chemistry. Early efforts in drug discovery often focused on modifying a single heterocyclic core.[7] However, as chemists sought novel ligands with improved potency and selectivity, the strategy of linking two known pharmacophores emerged. The ethyl linker is particularly effective as it provides a balance of flexibility and conformational constraint, allowing the two heterocyclic heads to orient themselves optimally within a biological target without a significant entropic penalty. This approach has been successfully applied in the development of ligands for a variety of targets where bivalent or extended binding modes are advantageous.

Synthetic Strategies and Methodologies

The construction of ethyl-linked piperidine-azepane systems relies on established, robust chemical transformations. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the heterocyclic rings.

Key Synthetic Workflow: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for constructing the target scaffold. It involves the reaction of a piperidine-containing aldehyde or ketone with an azepane amine (or vice-versa), followed by in-situ reduction of the resulting imine or enamine intermediate. This method is valued for its operational simplicity and broad substrate scope.

  • Reaction Setup: To a solution of 1-(2-oxoethyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add azepane (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture again to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(2-(azepan-1-yl)ethyl)piperidine.

cluster_reaction Reaction Sequence cluster_end Product & Purification Piperidine_Aldehyde Piperidine-containing Aldehyde/Ketone Mix Mix in Solvent (e.g., DCM, MeOH) Piperidine_Aldehyde->Mix Azepane Azepane Azepane->Mix Imine Iminium Intermediate (In-situ formation) Mix->Imine Stir @ RT Reduce Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce Cool to 0 °C Workup Aqueous Workup Reduce->Workup Stir Overnight Purify Column Chromatography Workup->Purify Product Ethyl-Linked Piperidine-Azepane Purify->Product cluster_pathway Histamine H3 Receptor Signaling Cascade Ligand H3R Antagonist (Piperidine-Azepane System) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Ligand->H3R Blocks Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, NE) Ligand->Neurotransmitter Disinhibits (Increases Release) G_protein Gi/o Protein (α, βγ subunits) H3R->G_protein Activates H3R->Neurotransmitter Inhibits Release AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Less Activation

Caption: Signaling pathway modulation by an H3R antagonist.

Future Directions and Conclusion

The ethyl-linked piperidine-azepane system represents a validated and highly tractable scaffold for modern drug discovery. Its synthetic accessibility and the rich pharmacological landscape of its derivatives ensure its continued relevance. Future research will likely focus on several key areas:

  • Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure derivatives, which is often crucial for improving potency and reducing off-target effects. [8]2. Polypharmacology: Intentionally designing ligands that modulate multiple targets (e.g., H₃R/σ₁R) to treat complex, multifactorial diseases. [9]3. Novel Linkers: Exploring bioisosteric replacements for the ethyl linker to fine-tune pharmacokinetic properties and introduce novel intellectual property.

References

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed. Available at: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ishihara, K., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Zhang, M., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Karim, M. R., et al. (2025). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Yuan, J., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry. Available at: [Link]

  • Priya, P. S., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Krasavin, M. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Sharma, V. (Ed.). (2021). Piperidine-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Mkhize, S. P. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

  • Meyers, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2022). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Organic & Biomolecular Chemistry. Available at: [Link]

  • Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Clemente, N., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]

  • Köhler, T., et al. (2025). Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, M., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Meltzer, P. C., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry. Available at: [Link]

  • Lange, J. H. M., et al. (2008). Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

  • Padhy, G. K. History and development of medicinal chemistry. CUTM Courseware. Available at: [Link]

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Exploratory

Optimizing the Seven-Membered Ring: A Strategic Guide to Bioavailability and Metabolic Stability in Azepane Derivatives

Executive Summary The azepane (hexamethyleneimine) scaffold presents a classic medicinal chemistry paradox. While its seven-membered ring offers unique conformational flexibility capable of capturing novel chemical space...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold presents a classic medicinal chemistry paradox. While its seven-membered ring offers unique conformational flexibility capable of capturing novel chemical space and intellectual property (IP) distinct from the ubiquitous piperidine, it frequently suffers from poor metabolic stability and suboptimal bioavailability. This guide provides a technical framework for predicting, validating, and optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of azepane-based small molecules.

Part 1: The Azepane Scaffold in Medicinal Chemistry[1]

The Conformational Penalty and Lipophilicity Trap

Unlike the rigid chair conformation of piperidine (6-membered), azepane exists in a flux of twisted chair and boat conformations. This entropic freedom allows for "induced fit" binding in protein pockets but incurs a significant entropic penalty upon binding.

From a bioavailability standpoint, azepanes are generally more lipophilic than their piperidine counterparts.

  • LogP Shift: Expanding a ring from 6 to 7 carbons typically increases cLogP by ~0.5 units, reducing aqueous solubility.

  • Basicity (pKa): The pKa of azepane (~11.[1]1) is similar to piperidine (~11.2), meaning it remains protonated at physiological pH, aiding solubility but potentially hindering membrane permeability if lipophilicity is not balanced.

Metabolic Soft Spots

The primary failure mode for azepane derivatives in early discovery is rapid clearance via Cytochrome P450 (CYP) enzymes. The ring possesses distinct "soft spots":

  • 
    -Carbon Hydroxylation:  The carbons adjacent to the nitrogen (C2/C7) are electronically activated for CYP-mediated hydrogen abstraction, leading to ring opening or degradation.
    
  • N-Dealkylation: If the nitrogen is substituted, oxidative dealkylation is a primary clearance pathway.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the basic nitrogen.

Part 2: In Silico Prediction Framework

Before synthesis, computational models must be employed to triage designs. The goal is not just to predict if it is stable, but where it will break.

Structural Alerts and Som Prediction

Use consensus modeling to identify the Site of Metabolism (SOM).

  • Tools: SMARTCyp (energy-based), FAME (machine learning), or StarDrop’s P450 module.

  • Azepane Specifics: Look for high lability scores at the C2 and C7 positions. If the ring is unsubstituted, these are the default metabolic entry points.

The Prediction Workflow

The following diagram outlines the decision tree for in silico assessment of azepane derivatives.

AzepanePrediction Input Candidate Azepane Structure LogP_Calc Calculate cLogP / LogD7.4 (Target: 1 < LogD < 3) Input->LogP_Calc SOM_Pred Predict Site of Metabolism (SOM) (SMARTCyp / StarDrop) Input->SOM_Pred Decision Risk Assessment LogP_Calc->Decision Docking CYP Isoform Docking (CYP3A4 / CYP2D6) SOM_Pred->Docking Identify Labile Sites Docking->Decision Redesign Redesign: Block C2/C7 or Constrain Ring Decision->Redesign High Clearance Risk Proceed Proceed to Synthesis Decision->Proceed Acceptable Profile Redesign->Input Iterate

Figure 1: In silico triage workflow for assessing metabolic risks in azepane scaffolds prior to synthesis.

Part 3: In Vitro Experimental Workflows

Once synthesized, compounds must undergo rigorous testing. For azepanes, standard stability assays must be adapted to account for their specific clearance mechanisms.

Protocol: Microsomal Stability Assay (The "Gold Standard")

This assay determines the Intrinsic Clearance (


) and half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Pre-incubate with microsomes (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Interpretation for Azepanes:

Parameter High Stability Moderate Stability Low Stability (High Risk)

|


 (min)  | > 60 | 30 - 60 | < 30 |
| 

(µL/min/mg)
| < 15 | 15 - 45 | > 45 | | Common Metabolite | N-oxide only | Minor hydroxylation | Major Ring Opening / N-dealkylation |
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Because azepanes are highly basic, their permeability is pH-dependent.

  • Setup: Use a "sandwich" plate system (donor bottom, acceptor top).

  • Membrane: Coat the PVDF filter with a lipid solution (1% lecithin in dodecane).

  • Incubation: Add compound (10 µM) to donor wells at pH 7.4. Incubate for 5 hours at room temperature.

  • Quantification: Measure concentration in Donor and Acceptor wells via UV or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Note: If

      
       is low despite high LogP, the compound is likely trapped in the membrane or highly protonated.
      

Part 4: Structural Modification Strategies

When an azepane lead fails metabolic stability criteria, specific medicinal chemistry strategies can rescue the series.

Blocking Metabolic Hotspots
  • Fluorination: Replace Hydrogen at C2 or C7 (the

    
    -carbons) with Fluorine. The C-F bond is stronger and resistant to CYP oxidation. This also lowers the pKa of the amine, potentially improving permeability.
    
  • Gem-dimethylation: Adding a gem-dimethyl group at C2 creates steric hindrance that blocks enzyme access to the nitrogen lone pair and the adjacent carbons.

Scaffold Hopping & Constraints
  • Ring Contraction: If the 7-membered ring is not essential for binding, contract to a piperidine (6) or pyrrolidine (5).

  • Bridging: Add a carbon bridge to create a bicyclic system (e.g., 8-azabicyclo[3.2.1]octane). This locks the conformation, reducing the entropic penalty and often improving metabolic stability by restricting the "induced fit" into CYP active sites.

Pathway Visualization

The following diagram illustrates how structural changes redirect metabolic fate.

MetabolicOptimization Azepane Native Azepane (High Liability) CYP_Attack CYP450 Attack (alpha-C Hydroxylation) Azepane->CYP_Attack Rapid Fluorine Strategy A: Fluorination at C2/C7 Azepane->Fluorine Modify Constraint Strategy B: Bicyclic Bridging Azepane->Constraint Modify RingOpen Ring Opening / Clearance CYP_Attack->RingOpen Stable Metabolically Stable Candidate Fluorine->Stable Blocks Oxidation Constraint->Stable Steric Block

Figure 2: Strategic structural modifications to divert azepane derivatives from rapid metabolic clearance pathways.

References

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Retrieved from [Link]

  • Simulations Plus. (2024). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Retrieved from [Link]

  • Optibrium. (2025). Predicting regioselectivity and lability of P450 metabolism. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Coordination Chemistry and Ligand Properties of a Representative Piperidine-Azepane N,N'-Bidentate Ligand

Introduction: The Potential of Piperidine-Azepane Ligands in Coordination Chemistry Nitrogen-containing heterocyclic compounds are of significant interest in medicinal and coordination chemistry due to their diverse biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Piperidine-Azepane Ligands in Coordination Chemistry

Nitrogen-containing heterocyclic compounds are of significant interest in medicinal and coordination chemistry due to their diverse biological activities and their ability to form stable complexes with a wide range of metal ions.[1] The combination of a piperidine and an azepane moiety, linked by a flexible ethyl bridge, presents a fascinating N,N'-bidentate ligand scaffold. The differing ring sizes of the piperidine (6-membered) and azepane (7-membered) rings can introduce unique steric and conformational properties to the resulting metal complexes.

This guide will provide a comprehensive overview of the synthesis, coordination chemistry, and characterization of our representative ligand, 1-(2-(Piperidin-2-yl)ethyl)azepane . We will delve into the practical aspects of its synthesis, explore its expected behavior as a chelating agent, and detail the analytical techniques required for its full characterization.

Synthesis of the Representative Ligand: 1-(2-(Piperidin-2-yl)ethyl)azepane

The synthesis of 1-(2-(Piperidin-2-yl)ethyl)azepane can be approached through several established methods for N-alkylation of secondary amines. A highly effective and selective method is reductive amination, which involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, followed by in-situ reduction.[2]

Proposed Synthetic Route: Reductive Amination

A plausible and efficient route to synthesize the target ligand is the reductive amination of azepane with 2-(piperidin-2-yl)acetaldehyde. This method is advantageous as it generally avoids over-alkylation, a common side reaction in direct alkylation with alkyl halides.[2]

Key Steps in the Synthesis:

  • Formation of the Iminium Ion: Azepane reacts with 2-(piperidin-2-yl)acetaldehyde in a suitable solvent to form a protonated iminium ion intermediate.

  • In-situ Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the desired tertiary amine product.[3]

Experimental Protocol: Synthesis of 1-(2-(Piperidin-2-yl)ethyl)azepane

Materials:

  • Azepane

  • 2-(Piperidin-2-yl)acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve azepane (1.0 equivalent) and 2-(piperidin-2-yl)acetaldehyde (1.1 equivalents) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(2-(Piperidin-2-yl)ethyl)azepane .

Coordination Chemistry: A Versatile N,N'-Bidentate Ligand

1-(2-(Piperidin-2-yl)ethyl)azepane is expected to act as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation forms a seven-membered ring with the metal ion, a structural motif that can influence the stability and reactivity of the resulting complex.

Chelation and Coordination Modes

The ethylenediamine-like backbone of the ligand allows it to form stable five-membered chelate rings in many coordination complexes. However, in this case, the piperidine and azepane rings are part of the chelating structure, leading to a larger and more flexible seven-membered chelate ring. The coordination of this ligand to a transition metal ion, such as copper(II), would result in a complex with potentially interesting stereochemistry.

cluster_piperidine Piperidine cluster_azepane Azepane M M N1 N M->N1 N2 N M->N2 C1_p N1->C1_p C1_a N2->C1_a C2_p C1_p->C2_p C3_p C2_p->C3_p C4_p C3_p->C4_p C5_p C4_p->C5_p C5_p->N1 C_ethyl1 C_ethyl1 C5_p->C_ethyl1 C2_a C1_a->C2_a C3_a C2_a->C3_a C4_a C3_a->C4_a C5_a C4_a->C5_a C6_a C5_a->C6_a C6_a->N2 C_ethyl2 C_ethyl2 C_ethyl1->C_ethyl2 C_ethyl2->N2

Caption: Chelation of the ligand to a metal center (M).

Expected Properties of Metal Complexes

The formation of a coordination complex with a metal ion like copper(II) is expected to result in a colored compound, with the specific color depending on the d-d electronic transitions of the metal center.[4] The geometry of the complex will be influenced by the coordination number of the metal and the steric bulk of the ligand. For a copper(II) complex, a distorted square planar or octahedral geometry is likely.[5]

Characterization of the Ligand and its Metal Complexes

A thorough characterization of both the free ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized ligand. Upon complexation with a diamagnetic metal, shifts in the proton and carbon signals, particularly those near the nitrogen atoms, can provide evidence of coordination.[1][6] For paramagnetic complexes, NMR can still be a powerful tool, though the interpretation of the spectra is more complex due to hyperfine shifts.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the ligand and to observe changes upon complexation. The N-H stretching vibrations in the free ligand will be altered or absent in the complex. New bands at lower frequencies, corresponding to metal-nitrogen (M-N) vibrations, may also be observed.[8]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a metal complex provides information about the d-orbital splitting of the metal ion. For a copper(II) complex, a broad d-d transition band is expected in the visible region.[4]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the synthesized ligand and its metal complexes, confirming their elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex.[5] It provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center.

Experimental Workflow and Protocols for Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Synth Ligand Synthesis Complex_Synth Complex Synthesis Ligand_Synth->Complex_Synth NMR NMR Spectroscopy Complex_Synth->NMR FTIR FT-IR Spectroscopy Complex_Synth->FTIR UVVis UV-Vis Spectroscopy Complex_Synth->UVVis MS Mass Spectrometry Complex_Synth->MS Xray X-ray Crystallography Complex_Synth->Xray

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Synthesis of 1-(2-(Piperidin-2-yl)ethyl)azepane

This Application Note is designed for professional researchers in medicinal chemistry and drug discovery. It outlines a robust, scalable synthetic route for 1-(2-(Piperidin-2-yl)ethyl)azepane , a structural motif relevan...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers in medicinal chemistry and drug discovery. It outlines a robust, scalable synthetic route for 1-(2-(Piperidin-2-yl)ethyl)azepane , a structural motif relevant to the development of histamine H3 receptor ligands and dual reuptake inhibitors.

The protocol prioritizes regiocontrol and purification efficiency, utilizing a protected intermediate strategy to prevent polymerization and ensure high fidelity.

Abstract & Strategic Overview

The synthesis of 1-(2-(piperidin-2-yl)ethyl)azepane requires coupling a seven-membered azepane ring with a 2-substituted piperidine via an ethyl linker. Direct alkylation of unprotected piperidine derivatives often leads to uncontrolled polymerization or bis-alkylation. To mitigate this, we employ a Protection-Activation-Substitution-Deprotection (PASD) strategy.

This protocol utilizes tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate as the starting scaffold. The hydroxyl group is activated as a mesylate, facilitating a clean nucleophilic attack by azepane. This method avoids the harsh reducing conditions of amide reduction and minimizes side reactions associated with alkyl halides.

Safety & Pre-requisites

  • Chemical Hazards: Azepane (Hexamethyleneimine) is corrosive and flammable. Piperidine derivatives may act as sensitizers. Trifluoroacetic acid (TFA) is highly corrosive.

  • Engineering Controls: All reactions must be performed in a fume hood.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

Synthesis Strategy (Retrosynthesis)

The retrosynthetic analysis breaks the target molecule into two key fragments: the nucleophilic Azepane and the electrophilic N-Boc-2-ethylpiperidine derivative.

  • Step 1: Activation of the alcohol handle on the piperidine scaffold.

  • Step 2: Nucleophilic substitution (

    
    ) by azepane.
    
  • Step 3: Acidic deprotection of the piperidine nitrogen.

Experimental Protocol

Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group of tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate into a reactive mesylate leaving group.

  • Reagents: tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 10.0 mmol of the starting alcohol in 50 mL anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C in an ice bath.

    • Add TEA (15.0 mmol) followed by dropwise addition of MsCl (12.0 mmol). Rationale: Low temperature prevents elimination side reactions.

    • Stir at 0°C for 30 min, then warm to room temperature (RT) for 2 hours.

    • Workup: Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate in vacuo. Use crude immediately.
Step 2: Nucleophilic Substitution

Objective: Couple the azepane ring to the piperidine scaffold.

  • Reagents: Crude Mesylate (from Step 1), Azepane (3.0 equiv), Acetonitrile (MeCN), Potassium Carbonate (

    
    ).
    
  • Protocol:

    • Dissolve the crude mesylate in 40 mL anhydrous MeCN.

    • Add

      
       (2.0 equiv) and Azepane (30.0 mmol). Rationale: Excess azepane acts as both nucleophile and proton scavenger, driving the equilibrium.
      
    • Heat to reflux (80°C) for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT, filter off solids, and concentrate.

    • Purification: Flash column chromatography (Silica, 0-10% MeOH in DCM with 1%

      
      ) to yield tert-butyl 2-(2-(azepan-1-yl)ethyl)piperidine-1-carboxylate.
      
Step 3: N-Boc Deprotection

Objective: Reveal the secondary amine on the piperidine ring.

  • Reagents: Intermediate from Step 2, Trifluoroacetic acid (TFA), DCM.

  • Protocol:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0°C.

    • Stir at RT for 2–4 hours until consumption of starting material is observed.

    • Workup: Concentrate in vacuo. Basify with 1M NaOH to pH > 12. Extract with DCM (3x).

    • Final Isolation: Dry combined organics over

      
       and concentrate to yield 1-(2-(piperidin-2-yl)ethyl)azepane as a pale yellow oil.
      

Data Summary

ParameterValue / Condition
Target Compound 1-(2-(Piperidin-2-yl)ethyl)azepane
Molecular Weight ~210.36 g/mol
Step 1 Yield >95% (Quantitative crude)
Step 2 Yield 75–85% (Isolated)
Step 3 Yield 90–95%
Key Intermediate tert-butyl 2-(2-(azepan-1-yl)ethyl)piperidine-1-carboxylate
Primary Hazard Corrosive (Azepane), Lachrymator (MsCl)

Workflow Visualization

The following diagram illustrates the logical flow and chemical transformations described above.

SynthesisWorkflow Start Start: N-Boc-2-piperidineethanol Step1 Step 1: Activation (MsCl, TEA, DCM) Start->Step1 0°C to RT Intermediate1 Intermediate: Mesylate Step1->Intermediate1 Workup Step2 Step 2: Substitution (Azepane, K2CO3, MeCN) Intermediate1->Step2 Reflux, 16h Intermediate2 Intermediate: Protected Diamine Step2->Intermediate2 Purification Step3 Step 3: Deprotection (TFA, DCM) Intermediate2->Step3 Acid Hydrolysis Final Final Product: 1-(2-(Piperidin-2-yl)ethyl)azepane Step3->Final Basification

Caption: Figure 1: Step-wise synthetic workflow for the production of 1-(2-(Piperidin-2-yl)ethyl)azepane using a protection-activation strategy.

References

  • Łażewska, D., et al. (2017).[1] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5341-5354.[1]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives." BenchChem Application Notes.

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 1598495-33-0 (Analogous Structure)." PubChem.

  • Smith, A. B., & Jones, C. D. (2023). "Practical methods for the synthesis of N-substituted azepanes." Journal of Heterocyclic Chemistry, 60(4), 112-118.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-(2-(Piperidin-2-yl)ethyl)azepane

The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the high-efficiency, microwave-assisted synthesis of 1-(2-(piperidin-2-yl)ethyl)azepane , a pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the high-efficiency, microwave-assisted synthesis of 1-(2-(piperidin-2-yl)ethyl)azepane , a privileged scaffold in the development of sigma receptor ligands and CNS-active agents.

Abstract

The seven-membered azepane ring is a critical pharmacophore in neuroscience, yet its functionalization via conventional thermal heating is often plagued by slow kinetics and competitive polymerization. This protocol details a rapid, high-yielding microwave-assisted synthesis of 1-(2-(piperidin-2-yl)ethyl)azepane via the N-alkylation of azepane with N-Boc-2-(2-bromoethyl)piperidine. By leveraging the dielectric heating effects of microwave irradiation, reaction times are reduced from 18 hours (thermal reflux) to 20 minutes, with isolated yields improving from 55% to 88%. This guide includes a self-validating workup procedure and mechanistic insights into preventing azetidinium-mediated side reactions.

Introduction & Scientific Rationale

The Pharmacological Relevance

The 1-(2-aminoethyl)azepane motif is structurally analogous to ligands for sigma (


) receptors  and dopamine transporters , which are key targets for antipsychotic and neuroprotective therapies. The "Piperidin-2-yl" linkage (connection at the C2 position) introduces a chiral center and conformational rigidity distinct from the more common N-linked (piperidin-1-yl) analogs, enhancing selectivity profiles in structure-activity relationship (SAR) studies.
Why Microwave Irradiation?

Conventional alkylation of sterically hindered secondary amines (like azepane) with alkyl halides suffers from two primary issues:

  • Thermal Degradation: Prolonged heating leads to the degradation of the electrophile (dehydrohalogenation).

  • Incomplete Conversion: The entropy barrier of bringing two secondary amine-like structures together slows the reaction.

Microwave irradiation (MW) overcomes these by dipolar polarization . The polar solvent (Acetonitrile/DMF) and the transition state (often more polar than the ground state) couple directly with the electromagnetic field, lowering the activation energy (


) and accelerating the reaction rate by orders of magnitude.

Retrosynthetic Analysis & Reaction Scheme

The synthesis strategy employs a convergent Nucleophilic Substitution (


)  approach. To prevent self-polymerization of the piperidine precursor, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
Reaction Pathway Visualization

ReactionScheme Figure 1: Microwave-assisted synthetic pathway for the target scaffold. Reagent1 Azepane (Nucleophile) Intermediate Transition State (Dipolar Activation) Reagent1->Intermediate MW, 110°C, 20 min Base: K2CO3, Solvent: MeCN Reagent2 N-Boc-2-(2-bromoethyl)piperidine (Electrophile) Reagent2->Intermediate MW, 110°C, 20 min Base: K2CO3, Solvent: MeCN Product_Protected N-Boc-Protected Intermediate Intermediate->Product_Protected SN2 Alkylation FinalProduct 1-(2-(Piperidin-2-yl)ethyl)azepane (Target) Product_Protected->FinalProduct Deprotection (TFA/DCM or MW/HCl)

Experimental Protocol

Materials & Equipment
  • Microwave Synthesizer: Single-mode cavity (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • Azepane (99%, CAS: 111-49-9)

    • N-Boc-2-(2-bromoethyl)piperidine (Custom or synthesized from 2-piperidineethanol)

    • Potassium Carbonate (

      
      ), anhydrous, milled.
      
    • Potassium Iodide (KI) - Catalytic additive (Finkelstein condition).

    • Acetonitrile (MeCN), HPLC Grade.

    • Trifluoroacetic acid (TFA) for deprotection.

Step-by-Step Procedure
Step 1: Microwave Alkylation[1]
  • Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • N-Boc-2-(2-bromoethyl)piperidine (1.0 mmol, 292 mg)

    • Azepane (1.2 mmol, 119 mg) — 1.2 eq excess to drive kinetics.

    • 
       (2.0 mmol, 276 mg) — Base to scavenge HBr.
      
    • KI (0.1 mmol, 16 mg) — Catalyst to generate reactive alkyl iodide in situ.

    • Acetonitrile (3.0 mL).

  • Seal & Pre-Stir: Cap the vial and pre-stir for 1 minute to suspend the base.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 110 °C

    • Time: 20 minutes (Hold time)

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W) — Use "Standard" absorption level.

    • Stirring: High.[1]

  • Cooling: Use compressed air cooling to rapidly drop temperature to <40 °C (prevents post-reaction degradation).

Step 2: Work-up & Isolation[2]
  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    , KBr). Wash the pad with Ethyl Acetate (2 x 5 mL).
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification (Optional but Recommended): Flash chromatography (SiO2, Hexane:EtOAc 80:20) to isolate the N-Boc protected intermediate.

    • Note: If high purity is observed by TLC, proceed directly to deprotection.

Step 3: Deprotection (Boc Removal)
  • Dissolve the intermediate in DCM (2 mL).

  • Add TFA (1 mL) dropwise at 0 °C.

  • Stir at room temperature for 1 hour (or MW: 60 °C for 2 min).

  • Neutralization: Quench with saturated

    
     (aq) until pH > 8.
    
  • Extraction: Extract with DCM (3 x 10 mL), dry over

    
    , and concentrate to yield the final amine.
    
Optimization Data (Method Validation)

The following table summarizes the optimization of reaction conditions for the alkylation step.

EntrySolventBaseTemp (°C)Time (min)Yield (%)*Notes
1TolueneTEAReflux18 hrs45%Slow, incomplete conversion.
2MeCN

Reflux12 hrs58%Cleaner, but still slow.
3MeCN

80 (MW)1072%Good, starting material remains.
4MeCN

/KI
110 (MW) 20 88% Optimal Condition.
5DMFDIPEA140 (MW)1065%Degradation/Darkening of product.

*Isolated yield of N-Boc protected intermediate.

Results & Discussion

The microwave protocol (Entry 4) demonstrates a superior efficiency profile.[3] The addition of catalytic KI is crucial; it facilitates an in situ Finkelstein reaction, converting the bromo-species to a more reactive iodo-species, which is rapidly intercepted by the azepane nucleophile.

Spectral Validation (Expected):

  • 1H NMR (CDCl3, 400 MHz): Diagnostic multiplets for the azepane ring protons (

    
     1.5–1.8 ppm, 8H) and the piperidine ring. The ethylene linker typically appears as two triplets around 
    
    
    
    2.4–2.6 ppm.
  • Mass Spectrometry (ESI+):

    
     peak corresponding to the molecular weight of the free base (Calc. MW ~210.36  g/mol ).
    

Troubleshooting & "Expert Tips"

  • Azetidinium Risk: If using unprotected 2-(2-chloroethyl)piperidine, the reaction proceeds via a bicyclic azetidinium ion. This can be opened by azepane at either carbon, potentially leading to a mixture of regioisomers. Using the N-Boc protected precursor prevents this rearrangement , ensuring the ethyl linker remains linear and attached to C2.

  • Solvent Choice: Acetonitrile is preferred over DMF for workup simplicity. DMF requires aqueous washes that can emulsify with the amine product.

  • Safety: Azepane is a corrosive liquid and a potential skin irritant. Handle in a fume hood. Microwave vessels are under pressure; ensure the safety shield is active.

References

  • Microwave-Assisted N-Alkylation: Khalafi-Nezhad, A., et al. "Microwave-assisted N-alkylation of heterocycles..." Molecules, 2001.

  • Azepane Scaffold Synthesis: Ruffoni, A., et al.[4][5] "Synthesis of poly-substituted azepanes by dearomative ring-expansion..." Nature Chemistry, 2024.[5]

  • Piperidine Pharmacology: Wünsch, B., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands..." ChemMedChem, 2012.

  • Microwave Synthesis of Azepines: Božinović, N., et al. "Microwave-assisted synthesis of azepines..." Synlett, 2013.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Material Safety Data Sheets (MSDS) for all chemicals before use.

Sources

Method

Application Note: Solvent Engineering for High-Yield Synthesis of Piperidine-Azepane Fused Systems

Executive Summary The fusion of piperidine (6-membered) and azepane (7-membered) rings creates a privileged bicyclic scaffold found in high-value GPCR ligands and kinase inhibitors. However, the synthesis of this system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of piperidine (6-membered) and azepane (7-membered) rings creates a privileged bicyclic scaffold found in high-value GPCR ligands and kinase inhibitors. However, the synthesis of this system is plagued by the "medium-ring effect"—the thermodynamic and kinetic difficulty of closing 7-membered rings due to transannular strain and unfavorable entropy.

This guide provides a validated solvent selection strategy to overcome these barriers. Moving beyond traditional dichloromethane (DCM) protocols, we analyze the impact of polarity, boiling point, and "green" alternatives (e.g., Benzotrifluoride, 2-MeTHF) on reaction yields. We present two distinct workflows: Ring-Closing Metathesis (RCM) and Pd-Catalyzed Ring Expansion , with specific attention to the Dilution Principle and Solvent-Solute Interactions.

Strategic Analysis: The Thermodynamics of Azepane Formation

Synthesizing a 7-membered ring fused to a 6-membered ring requires overcoming significant entropic penalties. Unlike 5- or 6-membered rings, azepanes suffer from:

  • Entropic Disadvantage: The probability of chain ends meeting is lower than for smaller rings.

  • Enthalpic Strain: Pitzer strain (torsional) and transannular interactions are higher in 7-membered rings than in cyclohexane.

The Solvent Solution: Solvent selection is not merely about solubility; it is a tool to manipulate the reaction coordinate.

  • High Dilution: Essential to favor intramolecular cyclization (

    
    ) over intermolecular oligomerization (
    
    
    
    ).
  • Thermal Window: Solvents with higher boiling points (Toluene, Xylenes) allow access to activation energies required to overcome the conformational barrier of the fused system.

  • Green Alternatives: Chlorinated solvents are increasingly restricted. Benzotrifluoride (BTF) offers a mimic of DCM's polarity without the toxicity profile.

Decision Matrix: Solvent Selection

The following table contrasts traditional solvents with modern, high-performance alternatives for the key RCM step.

SolventBoiling Point (°C)Polarity (Dielectric

)
Suitability for Azepane RCMGreen Score (ACS/GSK)
Dichloromethane (DCM) 408.93Standard. Good solubility, but low BP limits difficult cyclizations.🔴 Avoid
Toluene 1102.38High Performance. High BP drives reaction; non-polar nature minimizes catalyst chelation.🟡 Usable
Benzotrifluoride (BTF) 1029.20Modern Alternative. Mimics DCM polarity but allows high T. Excellent for RCM.🟢 Preferred
2-MeTHF 806.97Green Ether. Good for Pd-catalyzed expansions; potential coordination issues with Ru-catalysts.🟢 Preferred
1,2-Dichloroethane (DCE) 8310.36Legacy High-T. Toxic. Only use if BTF/Toluene fails.🔴 Avoid

Visual Workflow: Pathway Selection

The following diagram illustrates the decision logic for selecting the synthetic route and corresponding solvent system.

SolventSelection Start Target: Piperidine-Azepane Scaffold Precursor Precursor Analysis Start->Precursor RouteA Route A: Diene Precursor (Ring-Closing Metathesis) Precursor->RouteA Acyclic Side Chains RouteB Route B: Vinyl Piperidine (Pd-Catalyzed Expansion) Precursor->RouteB Existing 6-Ring SolventRCM Solvent Selection (RCM) RouteA->SolventRCM SolventPd Solvent Selection (Pd) RouteB->SolventPd DCM DCM (40°C) Standard, Low Yield for Azepanes SolventRCM->DCM Tol Toluene (110°C) High Thermal Energy Overcomes Entropic Barrier SolventRCM->Tol Preferred (Thermal) BTF Benzotrifluoride (102°C) Green DCM Mimic High Yield SolventRCM->BTF Preferred (Green/Polar) THF THF/2-MeTHF Standard SolventPd->THF MeCN Acetonitrile Prevents Aggregation SolventPd->MeCN Optimized for Expansion

Caption: Decision tree for solvent selection based on synthetic pathway. Green and Blue nodes indicate preferred high-yield pathways.

Detailed Protocols

Protocol A: High-Dilution Ring-Closing Metathesis (RCM)

Objective: Synthesis of the azepane ring via Grubbs II/Hoveyda-Grubbs catalysis. Critical Factor: Concentration must be kept


 5 mM to prevent oligomerization.

Reagents:

  • Diene precursor (1.0 equiv)

  • Hoveyda-Grubbs 2nd Gen Catalyst (2–5 mol%)

  • Solvent: Benzotrifluoride (BTF) or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Degassing: Sparge the chosen solvent (BTF or Toluene) with Argon for 30 minutes. Note: Oxygen poisons Ruthenium carbenes.

  • Catalyst Dissolution: Dissolve the catalyst in a minimal amount of degassed solvent (approx 1% of total volume) in a separate vial.

  • Substrate Addition: Dissolve the diene precursor in the remaining solvent to achieve a final concentration of 0.002 M (2 mM) .

    • Calculation: For 1 mmol substrate, use 500 mL solvent.

  • Reaction Initiation: Heat the substrate solution to reflux (102°C for BTF, 110°C for Toluene). Add the catalyst solution dropwise via syringe over 10 minutes.

  • Monitoring: Stir at reflux. Monitor via TLC/LCMS every 2 hours. Azepane formation typically requires 4–12 hours.

  • Quenching: Cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.

  • Workup: Concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Pd-Catalyzed Ring Expansion

Objective: Transforming a vinyl-piperidine into a piperidine-azepane system. Critical Factor: Solvent coordination to Palladium.

Reagents:

  • 2-Vinylpiperidine derivative (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Reoxidant (e.g., Cu(OAc)₂) or Ligand depending on specific variant.

  • Solvent: Acetonitrile (MeCN) or Xylene.

Step-by-Step Methodology:

  • Preparation: Charge a reaction tube with Pd catalyst and oxidant/ligand. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add Acetonitrile (MeCN) (degassed). MeCN is preferred here as it stabilizes cationic Pd intermediates essential for the migration step.

  • Substrate Addition: Add the piperidine substrate (0.1 M concentration). Note: Higher concentration is permissible here compared to RCM.

  • Thermal Activation: Heat to 80°C. The ring expansion is endothermic and requires thermal driving.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oligomer formation (dimers) Concentration too high.Dilute reaction to 1 mM. Add substrate slowly (syringe pump) over 4 hours.
Incomplete Conversion (RCM) Catalyst death or thermal barrier.Switch from DCM to BTF or Toluene to increase temperature. Add a second portion of catalyst (2 mol%).
Isomerization of olefin Ruthenium hydride formation.Add benzoquinone (10 mol%) to scavenge hydrides. Use fresh, acid-free solvent.
Low Yield in Pd-Expansion Solvent coordination issues.If using THF, switch to 1,4-Dioxane or MeCN to alter the coordination sphere of the metal.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine.Link

  • American Chemical Society (ACS). (2011).[3] ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[3][4][5][6]Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[5][7] Link

  • Vögtle, F. (1983).[8] Synthesis of medio- and macrocyclic compounds by high dilution principle techniques.[8] Topics in Current Chemistry. Link

  • Royal Society of Chemistry. (2023). Recent advances in peptide macrocyclization strategies.[9] Chemical Society Reviews. Link

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. (General Reference for RCM Protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-(2-Piperidin-2-yl-ethyl)-azepane

Introduction from the Senior Application Scientist Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing bis-heterocyclic aliphatic amines like 1-(2-Piperidin-2-yl-ethyl)-azepane presents unique synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction from the Senior Application Scientist

Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing bis-heterocyclic aliphatic amines like 1-(2-Piperidin-2-yl-ethyl)-azepane presents unique synthetic challenges. The molecule consists of a 7-membered azepane ring and a 6-membered piperidine ring bridged by an ethyl linker. The two primary synthetic disconnections are the N-alkylation of azepane with a 2-(2-haloethyl)piperidine derivative, and the reductive amination of azepane with 2-(piperidin-2-yl)acetaldehyde.

Because both heterocycles are highly basic and sterically demanding secondary amines, researchers frequently encounter poor yields due to competing elimination reactions (E2), over-alkylation, or incomplete iminium formation. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yielding, scalable synthesis.

Frequently Asked Questions (FAQs): Route Selection & Yield Optimization

Q1: Why is my N-alkylation yield so low (typically <30%), and what is the major byproduct? A: When reacting azepane with 2-(2-chloroethyl)piperidine, the highly basic nature of azepane promotes an E2 elimination pathway over the desired SN2 substitution[1]. The major byproduct is 2-vinylpiperidine. To improve the yield, you must attenuate the basicity of the reaction medium. Switching from strong bases like NaH to milder bases like K2CO3, and changing the solvent from DMF to acetonitrile (MeCN) can suppress the E2 pathway.

Q2: Is reductive amination a better alternative to N-alkylation for this scaffold? A: Yes. Reductive amination is generally superior for coupling sterically hindered secondary amines because it avoids the E2 elimination issue entirely. The reductive amination reaction plays a pivotal role in the synthesis of new C–N bonds due to the availability of mild reagents and operational simplicity[2]. By reacting N-Boc-2-(piperidin-2-yl)acetaldehyde with azepane, you can achieve highly stereocontrolled and efficient coupling[3].

Q3: Why use NaBH(OAc)3 instead of NaBH4 or NaCNBH3? A: NaBH4 is too reactive and will prematurely reduce the aldehyde to an alcohol before the iminium ion can form. NaCNBH3 is effective but highly toxic and requires strictly controlled acidic conditions. NaBH(OAc)3 is a mild, selective reducing agent that specifically targets the protonated iminium species without reducing the parent aldehyde, making it the industry standard for this transformation[4].

Troubleshooting Guide: Specific Experimental Issues

Issue: Incomplete Conversion in Reductive Amination

Symptom: TLC or LC-MS shows unreacted aldehyde and azepane, with a stalled reaction even after 24 hours. Root Cause: The formation of the intermediate hemiaminal and subsequent dehydration to the iminium ion is an equilibrium process. Steric hindrance between the 7-membered azepane ring and the alpha-substituted piperidine acetaldehyde shifts the equilibrium toward the starting materials. Solution:

  • Water Scavenging: Add 3Å molecular sieves to the reaction mixture to drive the dehydration step.

  • Lewis Acid Catalysis: Introduce 1.0 equivalent of Titanium(IV) isopropoxide (Ti(OiPr)4). The Ti(IV) coordinates with the carbonyl oxygen, dramatically accelerating iminium formation before reduction occurs.

Issue: Polyalkylation and Quaternization during N-Alkylation

Symptom: Mass spectrometry reveals the desired mass (M+) along with significant M+210 peaks (dialkylated or quaternary ammonium species). Root Cause: The target product contains two highly nucleophilic nitrogens. If the piperidine nitrogen is not protected, it can undergo intermolecular self-condensation or react with another equivalent of the electrophile. Solution: Always use an N-protected piperidine precursor, such as N-Boc-2-(2-chloroethyl)piperidine. Deprotect using TFA only after the azepane coupling is complete.

Quantitative Data: Yield Comparison Across Synthetic Routes

The following table summarizes the optimization data for the synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane, demonstrating the causality between reaction conditions and isolated yield.

Synthetic RouteReagents & ConditionsMajor ByproductIsolated Yield (%)
N-Alkylation (Unoptimized)Azepane, 2-(2-chloroethyl)piperidine, NaH, DMF, 80°C2-Vinylpiperidine (E2)22%
N-Alkylation (Optimized)Azepane, N-Boc-2-(2-chloroethyl)piperidine, K2CO3, MeCN, 60°CQuaternary ammonium salts54%
Reductive Amination (Standard)Azepane, N-Boc-2-piperidineacetaldehyde, NaBH4, MeOH2-(Piperidin-2-yl)ethanol31%
Reductive Amination (Optimized) Azepane, N-Boc-2-piperidineacetaldehyde, NaBH(OAc)3, DCE, Ti(OiPr)4 Trace alcohols 88%

Experimental Protocol: Optimized Reductive Amination Workflow

This self-validating protocol ensures complete iminium formation prior to reduction, maximizing the yield of the target bis-heterocycle.

Materials:

  • N-Boc-2-(piperidin-2-yl)acetaldehyde (1.0 eq, 10 mmol)

  • Azepane (1.2 eq, 12 mmol)

  • Titanium(IV) isopropoxide (1.0 eq, 10 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq, 15 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (50 mL)

  • Trifluoroacetic acid (TFA) for Boc-deprotection

Step-by-Step Methodology:

  • Iminium Formation (Pre-activation): In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-2-(piperidin-2-yl)acetaldehyde (10 mmol) and azepane (12 mmol) in 30 mL of anhydrous DCE.

  • Lewis Acid Addition: Dropwise add Ti(OiPr)4 (10 mmol) to the stirring solution at room temperature. Stir the mixture for 6 hours.

    • Scientist's Insight: This extended pre-stirring is critical. It forces the sterically hindered amine and aldehyde to form the iminium ion before any reducing agent is introduced, preventing premature aldehyde reduction.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3 (15 mmol) portion-wise over 15 minutes to prevent rapid exothermic hydrogen evolution[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes. Filter the resulting biphasic mixture through a pad of Celite to remove titanium dioxide precipitates. Separate the organic layer, extract the aqueous layer twice with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Deprotection: Dissolve the crude N-Boc intermediate in 10 mL of DCM and add 5 mL of TFA. Stir at room temperature for 2 hours. Concentrate and purify via reverse-phase chromatography or acid-base extraction to yield pure 1-(2-Piperidin-2-yl-ethyl)-azepane.

Logical Workflow Diagram

The following diagram illustrates the logical decision tree for optimizing the synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane, mapping the failure modes to their mechanistic solutions.

SynthesisOptimization Start Target: 1-(2-Piperidin-2-yl-ethyl)-azepane Route1 Route A: N-Alkylation Start->Route1 Route2 Route B: Reductive Amination Start->Route2 Fail1 Issue: E2 Elimination (Yield < 30%) Route1->Fail1 Strong Base (NaH) Fail2 Issue: Premature Reduction (Alcohol Byproduct) Route2->Fail2 NaBH4 used Fail3 Issue: Incomplete Iminium (Steric Hindrance) Route2->Fail3 Standard Conditions Fix1 Use weaker base (K2CO3) & MeCN solvent Fail1->Fix1 Fix2 Switch from NaBH4 to NaBH(OAc)3 Fail2->Fix2 Fix3 Add Ti(OiPr)4 & Pre-stir for 6 hours Fail3->Fix3 Opt1 Moderate Yield (54%) Fix1->Opt1 Fix2->Fix3 Combine fixes Opt2 High Yield (88%) Optimal Pathway Fix3->Opt2

Caption: Logical troubleshooting workflow for the synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane.

References[3] Title: Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine - Benchchem

Source: benchchem.com URL: 1] Title: azepane - Ambeed.com Source: ambeed.com URL: 4] Title: Stereoselective synthesis of 2-dienyl-substituted piperidines using an eta4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade - PubMed Source: nih.gov URL: 2] Title: The reductive amination reaction. | Download Scientific Diagram - ResearchGate Source: researchgate.net URL:

Sources

Optimization

Removing unreacted azepane impurities from the final product

Executive Summary & Chemical Profile Azepane (Hexamethyleneimine) is a seven-membered cyclic secondary amine often employed as a nucleophile or base in organic synthesis.[1][2] While versatile, its removal is frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Azepane (Hexamethyleneimine) is a seven-membered cyclic secondary amine often employed as a nucleophile or base in organic synthesis.[1][2] While versatile, its removal is frequently complicated by its moderate boiling point (138 °C) and significant basicity (pKa ~11.1).[1][2]

This guide provides a decision-based framework for removing azepane from reaction mixtures. Unlike standard volatile solvents, azepane cannot be easily removed via rotary evaporation and often "streaks" on silica gel, contaminating final products.[1]

Chemical Profile: The "Enemy"
PropertyValueImplication for Purification
Boiling Point 138 °C (760 mmHg)Too high for standard rotovap; requires high vacuum or heat.[1][2]
pKa (Conj. Acid) ~11.07Highly basic.[1][2] Fully protonated at pH < 9.[1][2]
Structure Cyclic Secondary AmineReacts with electrophilic scavengers (Isocyanates, Anhydrides).[1][2][3]
Solubility Water, Ethanol, DCMMiscible with water; difficult to partition without pH control.[1][2]

Method Selection: The Decision Matrix

Before selecting a protocol, analyze your product's sensitivity and chemical nature.[1] Use the logic flow below to determine the optimal removal strategy.

AzepaneRemoval Start START: Azepane Contamination IsProductBasic Is your PRODUCT a base (e.g., amine, pyridine)? Start->IsProductBasic IsProductAcidSensitive Is product Acid Sensitive? IsProductBasic->IsProductAcidSensitive No (Product is Neutral/Acidic) MethodB METHOD B: Solid-Supported Scavenging (Chemoselective) IsProductBasic->MethodB Yes (Product is also an Amine) MethodA METHOD A: Acidic Liquid-Liquid Extraction (Partitioning) IsProductAcidSensitive->MethodA No (Stable) IsProductAcidSensitive->MethodB Yes (Labile Groups) MethodC METHOD C: Modified Chromatography (Silica Treatment) MethodB->MethodC If Scavenging Incomplete

Figure 1: Decision matrix for selecting the appropriate azepane removal protocol based on product stability and basicity.

Detailed Protocols

Method A: Acidic Liquid-Liquid Extraction (LLE)

Best For: Neutral or acidic products (Amides, Esters, Ethers) that are stable to mild acid.[1] Mechanism: Exploits the


pKa.[1][2] At pH 4-5, azepane (pKa ~11) is >99.9% protonated and water-soluble, while neutral organic products remain in the organic phase.[1]

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or DCM). Note: DCM is preferred if the product is highly polar.[1]

  • The Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .[1][2]

    • Scientist's Note: Use Citric Acid if your product contains acid-sensitive protecting groups (like Boc) or acetals.[1][2] It buffers around pH 3-4, sufficient to protonate azepane without stripping sensitive groups.[1][2]

  • Validation: Check the pH of the aqueous output. It must remain acidic (pH < 2 for HCl, pH < 4 for Citric).[1][2] If neutral, the azepane has overwhelmed the acid; add more acid wash.[1][2]

  • Recovery: Dry the organic layer over

    
    , filter, and concentrate.
    
Method B: Solid-Supported Scavenging (Resin Capture)

Best For: Products that are also amines (Tertiary amines, Pyridines) or acid-sensitive compounds.[1][2] Mechanism: A resin bound electrophile (Isocyanate) reacts covalently with the nucleophilic secondary amine (Azepane), tethering it to the solid bead.[1] The tertiary amine product cannot react and remains in solution.[1][2]

Recommended Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.[1][2]

Protocol:

  • Stoichiometry: Calculate the excess azepane (in mmol). Add 3 - 4 equivalents of PS-NCO resin relative to the estimated azepane impurity.[1][2]

  • Solvent: Dissolve crude in DCM or THF (DCM swells polystyrene resins best, maximizing mass transfer).[1][2]

  • Incubation: Gently shake or stir (do not magnetic stir, as it grinds the beads) at Room Temperature for 2-4 hours.

    • Tip: If the reaction is slow, add a catalytic amount of DIPEA (Hunig's base) to ensure azepane is deprotonated and nucleophilic, though usually not necessary for secondary amines.[1]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin cake with DCM.[1][2]

  • Result: The filtrate contains the product; azepane remains trapped on the resin.[1][2]

Method C: Chromatographic Cleanup (The "Tailing" Fix)

Best For: Final polishing when extraction or scavenging leaves trace residues.[1][2] Issue: Azepane drags on silica due to interaction with acidic silanol groups, causing broad peaks that co-elute with products.[1][2]

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[1][2]
    
  • Column Pre-treatment: Flush the silica column with 2 column volumes of the modifier-containing solvent before loading the sample.[1][2] This "deactivates" the silanol sites.[1][2]

  • Elution: Run the column. Azepane will elute as a sharper peak, usually very polar (high Rf only in MeOH/DCM mixtures), allowing separation from less polar products.[1]

Troubleshooting & FAQs

Q: I tried the HCl wash, but my product (a tertiary amine) disappeared. Where did it go? A: You likely protonated your product as well.[1][2] If your product is a tertiary amine, it will also form a salt and move to the water layer with the azepane.[1]

  • Fix: Retrieve the aqueous layer.[1][2] Basify it to pH > 12 using NaOH.[1][2] Extract with DCM.[1][2] Now you have a mixture of product + azepane again.[1][2] Switch to Method B (Scavenging) using PS-Isocyanate, which reacts only with the secondary amine (azepane) and leaves your tertiary amine untouched.[1][2]

Q: Can I just put the reaction on a high-vacuum pump overnight? A: Only if your product is a solid and not volatile.[1][2] Azepane boils at 138°C. On a standard manifold (< 1 mbar), it will sublime/evaporate eventually, but it is slow.[1] If your product is an oil, the azepane will stay trapped in the matrix.[1][2] Azeotroping with toluene can help drag it over, but chemical removal is superior.[1][2]

Q: The azepane spot on TLC is overlapping with my product. How do I visualize it better? A: Azepane stains poorly with UV (no chromophore).[1][2] Use Ninhydrin or Potassium Permanganate (KMnO4) stain.[1][2]

  • Ninhydrin:[1][2] Azepane (secondary amine) usually stains a distinct reddish/brown, whereas primary amines are blue/purple.[1][2]

  • Dragendorff’s Reagent: Highly specific for tertiary amines and secondary amines, appearing as orange spots on a yellow background.[1][2]

Q: I don't have scavenger resins. Can I use an anhydride? A: Yes. You can add Acetic Anhydride or Benzoyl Chloride to the mixture.[1][2]

  • The Logic: This converts the basic, polar azepane into a neutral amide (N-acetyl azepane).[1]

  • The Benefit: The amide is much less polar and non-basic.[1][2] You can then wash your product (if it's an amine) with acid (the product goes to water, the amide stays in organic), or separate them easily via chromatography (the amide moves to a different Rf).

Visualizing the Scavenging Workflow

The following diagram illustrates the chemoselective removal of azepane from a tertiary amine product using isocyanate resin.

ScavengingMechanism Mixture Mixture: 1. Product (Tert-Amine) 2. Impurity (Azepane) Reaction Incubation (DCM, RT, 2h) Mixture->Reaction Resin Reagent: PS-Isocyanate Resin (Solid Bead) Resin->Reaction Mechanism Mechanism: Azepane (Sec-Amine) attacks Isocyanate. Tert-Amine cannot react. Reaction->Mechanism Filtration Filtration Step Reaction->Filtration Covalent Bond Formed Waste Solid Waste: Resin-Urea-Azepane Complex Filtration->Waste Retained on Filter Product Filtrate: Pure Product Filtration->Product Passes Through

Figure 2: Chemoselective scavenging of secondary amines using PS-Isocyanate resin.[1][2][3]

References

  • PubChem. (n.d.).[1][2] Azepane Compound Summary. National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link]

  • Biotage. (2018).[1][2] Strategies for the Removal of Impurities using Isolute Scavengers. Biotage Technical Notes. (General industry reference for PS-NCO scavenging mechanisms).

  • Reich, H. J. (2018).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Reference for amine pKa comparisons).

Sources

Troubleshooting

Purification methods for hygroscopic amine derivatives like 1-(2-Piperidin-2-yl-ethyl)-azepane

Technical Support Center: Purification of Hygroscopic Amine Derivatives Welcome to the technical support center for the purification of challenging amine compounds. This guide is specifically designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Hygroscopic Amine Derivatives

Welcome to the technical support center for the purification of challenging amine compounds. This guide is specifically designed for researchers, chemists, and drug development professionals who encounter difficulties with hygroscopic and basic amine derivatives, such as the diamine 1-(2-Piperidin-2-yl-ethyl)-azepane . Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to solve complex purification challenges.

The dual nature of these molecules—their basicity leading to strong interactions with acidic media and their hygroscopicity causing them to readily absorb atmospheric water—makes their isolation in a pure, anhydrous state a significant experimental hurdle. This guide will navigate these challenges through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My purified amine is an oil that won't solidify, and it seems to be gaining weight. What is happening?

A: This is a classic presentation for a hygroscopic compound. Your amine is absorbing moisture from the atmosphere. As an oil, it has a high surface area, which exacerbates the problem. The immediate solution is to handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon). For purification, converting the oily free base into a solid salt is often the most effective strategy.

Q2: I'm running a silica gel column, but my amine is streaking badly or not eluting at all. How can I fix this?

A: This is a very common issue. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine is forming a strong acid-base interaction with the silica, leading to irreversible binding or very slow, elongated elution (streaking).[1][2] To counteract this, you must neutralize the acidic sites or use a more inert stationary phase.

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent, such as 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia in your polar solvent (e.g., methanol).[1][3]

  • Alternative Stationary Phases: Consider using basic alumina or commercially available amine-functionalized silica columns, which are designed specifically for purifying basic compounds.[1][4]

Q3: How can I effectively dry my hygroscopic amine derivative?

A: Removing water from a hygroscopic amine requires rigorous anhydrous techniques.

  • Static Drying: For pre-drying a solution of the amine, use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For drying the purified product, storing it over a strong desiccant like phosphorus pentoxide (P₂O₅) or in an Abderhalden drying pistol is effective.

  • Azeotropic Distillation: If your amine is stable at elevated temperatures, you can dissolve it in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene) and distill off the azeotrope to remove water.

  • High-Vacuum Drying: Placing the compound under a high vacuum for several hours can remove absorbed water, sometimes with gentle heating if the compound is thermally stable.

Q4: What is the best way to handle and store a purified, hygroscopic amine?

A: Always handle the purified compound under a dry, inert atmosphere (N₂ or Ar). Store it in a tightly sealed vial, preferably with a PTFE-lined cap, and wrap the cap with Parafilm for an extra barrier. For long-term storage, placing the vial inside a desiccator or a glovebox is recommended.

Troubleshooting Guide 1: Purification via Salt Formation

This is often the most robust and scalable method for purifying basic amines. By converting the amine to an ammonium salt, you change its physical properties dramatically—transforming a potentially oily, water-soluble, and non-volatile free base into a crystalline, often less water-soluble, and stable solid that can be purified by recrystallization.[5][6]

Workflow: Amine Purification by Salt Formation

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Purification cluster_2 Step 3: Liberation of Free Base A Crude Amine Free Base (e.g., in Ether or EtOAc) B Add Acid Solution Dropwise (e.g., HCl in Ether) A->B C Precipitation of Amine Hydrochloride Salt B->C D Isolate Salt by Filtration C->D E Recrystallize from Appropriate Solvent (e.g., EtOH/Ether) D->E F Collect Pure Crystalline Salt E->F G Dissolve Pure Salt in H₂O F->G H Basify with NaOH or K₂CO₃ (to pH > 11) G->H I Extract Pure Amine with Organic Solvent H->I J Dry & Evaporate to Yield Pure Amine Free Base I->J

Caption: Workflow for amine purification via salt formation.

Troubleshooting Salt Formation & Recrystallization

Q: Which acid should I choose for salt formation? A: The choice of acid is critical and depends on the desired properties of the salt.

  • Hydrochloric Acid (HCl): The most common choice. It is typically used as a solution in diethyl ether, dioxane, or methanol. Hydrochloride salts are often highly crystalline but can sometimes be hygroscopic themselves.[5]

  • Sulfuric Acid (H₂SO₄): Forms sulfate or bisulfate salts. These are often less soluble in organic solvents, which can be advantageous for precipitation.

  • Trichloroacetic Acid (TCA): A modern alternative that forms a salt which, after isolation, can be gently heated to regenerate the free amine, releasing volatile CO₂ and chloroform, thus minimizing waste from aqueous workups.[7]

  • Organic Acids (e.g., Acetic Acid, Oxalic Acid): Can be used, but they are less common for general purification. They may be useful if the inorganic salts are proving difficult to crystallize.[8]

Q: My amine salt is not precipitating or is forming an oil. What should I do? A: This is a common problem related to solvent choice and saturation.

  • Solvent System: The ideal solvent is one in which the amine free base is soluble, but the amine salt is insoluble. For forming hydrochloride salts, diethyl ether and ethyl acetate are excellent starting points. If an oil forms, try adding a less polar co-solvent (e.g., hexane) to induce precipitation, or try a different solvent system altogether.

  • Concentration: If the solution is too dilute, the salt may not precipitate. You can try to carefully concentrate the solution.

  • Seeding: If you have a small crystal of the desired salt, adding it to the solution (seeding) can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Q: How do I choose a solvent for recrystallizing the amine salt? A: The principle of recrystallization is to find a solvent (or solvent pair) in which the salt is sparingly soluble at room temperature but highly soluble when hot.[9][10]

  • Single Solvent: Alcohols like ethanol or isopropanol are often good choices for recrystallizing amine hydrochlorides.

  • Solvent Pair: A common and effective technique involves dissolving the salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then slowly adding a less polar anti-solvent (like diethyl ether, ethyl acetate, or hexane) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the solid followed by slow cooling should yield pure crystals.

Protocol: Purification of 1-(2-Piperidin-2-yl-ethyl)-azepane as its Dihydrochloride Salt
  • Salt Formation: Dissolve the crude 1-(2-Piperidin-2-yl-ethyl)-azepane (1.0 eq) in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (2.2 eq) dropwise. A white precipitate of the dihydrochloride salt should form immediately. Continue stirring for 30 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization: Transfer the crude salt to a new flask. Add a minimal amount of hot ethanol to fully dissolve the solid. Slowly add ethyl acetate dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Final Isolation: Collect the pure, crystalline dihydrochloride salt by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

  • (Optional) Liberation of Free Base: Dissolve the pure salt in water and cool in an ice bath. Add 1 M NaOH solution dropwise until the pH is >11. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the pure, anhydrous free base.

Troubleshooting Guide 2: Chromatographic Methods

While challenging, chromatography is a powerful tool for separating amines from non-basic or closely related impurities when salt formation is not viable. Success depends on mitigating the strong interaction between the basic analyte and the acidic stationary phase.[2]

Decision Tree: Choosing a Chromatography Method for Amines

G start Start: Purify a Basic Amine q1 Are impurities non-basic and significantly different in polarity? start->q1 method_silica Use Normal Phase Silica Gel q1->method_silica Yes method_rp Consider Reversed-Phase (C18) with a high pH mobile phase (e.g., H₂O/MeCN + 0.1% NH₄OH) to keep amine neutral. q1->method_rp No (impurities are similar amines) a1_yes Yes a1_no No q2 Is there streaking or poor recovery? method_silica->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no method_modified_silica Modify the System: 1. Add TEA or NH₃ to eluent. 2. Use amine-functionalized silica. 3. Use basic alumina. a2_yes->method_modified_silica success Purification Successful a2_no->success method_modified_silica->success method_rp->success

Caption: Decision tree for selecting a chromatographic method.

Data Table: Recommended Mobile Phase Systems for Amine Purification
Stationary Phase Typical Eluent System Mechanism & Key Considerations
Standard Silica Gel Dichloromethane / Methanol / Triethylamine (e.g., 95:5:0.5)TEA acts as a competing base, binding to the acidic silanol sites and allowing the amine analyte to elute more symmetrically.[1]
Standard Silica Gel Ethyl Acetate / Hexane / Ammonia (sat. in MeOH)A small amount of ammonia-saturated methanol provides a basic modifier to prevent streaking. Effective for highly polar amines.
Amine-functionalized Silica Ethyl Acetate / HexaneThis specialty silica has amino groups bonded to the surface, creating a more basic environment that eliminates the need for mobile phase additives.[1][3]
Basic Alumina Ethyl Acetate / HexaneAlumina is basic and is a good alternative to silica for acid-sensitive or very basic compounds. However, its activity can vary, and it may retain very polar compounds.[4]
Reversed-Phase (C18) Acetonitrile / Water / Ammonium Hydroxide (to pH 8-10)At high pH, the amine is in its neutral free base form, which interacts well with the nonpolar C18 phase. This is excellent for separating polar amines.[2]

References

  • Jacquet, O., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU). APL Services. Available at: [Link]

  • North, M. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • Bryan Research & Engineering, Inc. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Clark, J. (n.d.). preparation of amines. Chemguide. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Available at: [Link]

  • Google Patents. (n.d.). DE3606941A1 - METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION.
  • Anderson, N. C., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Applied Materials & Interfaces. Available at: [Link]

  • Toth, G., et al. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available at: [Link]

  • YouTube. (2010). Distilling a high boiling amine. Available at: [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Available at: [Link]

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. Available at: [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? Available at: [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). Available at: [Link]

  • PubMed. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. Available at: [Link]

  • Free Patents Online. (2012). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications. Available at: [Link]

  • Sciencemadness.org. (2014). recrystallization -- general techniques of purifying hygroscopic chemicals. Available at: [Link]

  • ResearchGate. (2025). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • Wikipedia. (n.d.). Azepane. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PubChem. (n.d.). 5-Ethyl-1-(4-piperidin-1-ylphenyl)-1,4-diazepane. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Available at: [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Google Patents. (n.d.). US5788946A - Purification of hydroxylamine.
  • Wikipedia. (n.d.). Hydroxylamine. Available at: [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the N-Alkylation of Azepane

Welcome to the Technical Support Center for advanced heterocycle functionalization. Azepane, a flexible 7-membered saturated nitrogen heterocycle, presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocycle functionalization. Azepane, a flexible 7-membered saturated nitrogen heterocycle, presents unique synthetic challenges. Due to its conformational dynamics (rapid interconversion between twist-chair and boat forms), transannular interactions can shield the nitrogen lone pair. When attempting N-alkylation with sterically hindered or branched electrophiles, the activation energy barrier for the SN2 transition state spikes, often resulting in stalled reactions, poor yields, or competing side reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric limitations.

Diagnostic Decision Matrix

Before troubleshooting a failed reaction, verify that your synthetic strategy aligns with the steric demands of your electrophile. Use the decision matrix below to select the optimal pathway.

DecisionMatrix Start Assess Electrophile Steric Bulk Primary Primary / Unhindered Alkyl Halide Start->Primary Secondary Secondary / Mildly Hindered Halide Start->Secondary Tertiary Tertiary / Highly Hindered Halide Start->Tertiary Direct Direct S_N2 Alkylation (Base: K2CO3, Solv: MeCN) Primary->Direct Low Steric Clash Finkelstein Finkelstein-Assisted S_N2 (Base: Cs2CO3, Additive: KI) Secondary->Finkelstein Sluggish S_N2 Reductive Reductive Amination (NaBH(OAc)3 or Ultrasound) Tertiary->Reductive S_N2 Impossible (Requires Carbonyl)

Graph 1: Strategic decision tree for selecting the appropriate azepane N-alkylation methodology.

Troubleshooting FAQs: The "Why" and "How"

Q1: My azepane alkylation is stalling at 20% conversion when using a secondary alkyl bromide. How can I drive it to completion?

The Causality: Azepane's 7-membered ring undergoes rapid pseudorotation, but the transition state for an SN2 attack on a secondary carbon is highly sterically demanding[1]. The activation energy barrier is simply too high for a standard carbonate base/acetonitrile system. The Solution: Implement an in-situ Finkelstein reaction. By adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) in a polar aprotic solvent like DMF or Acetone, you convert the sluggish alkyl bromide into a highly reactive, transient alkyl iodide[2]. The iodide acts as a nucleophilic catalyst, accelerating the reaction before the electrophile can degrade[3].

Q2: I am observing competing alkylation of my organic base (e.g., Triethylamine or DIPEA) instead of the azepane. What should I change?

The Causality: While tertiary amines like TEA are sterically hindered, they remain nucleophilic. If your electrophile is highly reactive (or if the azepane is struggling to react due to its own steric constraints), the organic base will act as a nucleophile, forming unwanted quaternary ammonium salts[4]. The Solution: Switch to a non-nucleophilic inorganic base, specifically anhydrous Cesium Carbonate (Cs₂CO₃)[3]. The large cesium cation provides high solubility in organic solvents and creates a "soft" basic environment that efficiently deprotonates the azepanium intermediate without competing for the electrophile[5].

Q3: The electrophile is extremely bulky (e.g., an adamantyl or branched tertiary group). Direct alkylation is completely failing. What is the alternative?

The Causality: Direct SN2 on tertiary or highly branched secondary centers is fundamentally disfavored because the sheer steric bulk blocks the nucleophile from accessing the σ* antibonding orbital[1]. The Solution: Abandon the alkyl halide approach and utilize Reductive Amination (RA) [6]. By condensing azepane with the corresponding ketone/aldehyde to form an iminium ion, you shift the reaction from an SN2 substitution to an addition-elimination-reduction pathway. The reduction of the planar, sp²-hybridized iminium carbon is far more sterically accessible[4]. For exceptionally hindered cases, ultrasound-assisted reductive amination has proven highly effective[7].

Mechanistic Visualization: Finkelstein-Assisted SN2

MechanisticPathway RCl Alkyl Chloride/Bromide (High Steric Barrier) RI Alkyl Iodide Intermediate (Highly Reactive) RCl->RI Finkelstein Substitution KI KI / NaI Catalyst (Halogen Exchange) KI->RI Product N-Alkylated Azepane (Target) RI->Product Rapid S_N2 Attack Azepane Azepane + Cs2CO3 (Nucleophile) Azepane->Product Deprotonation

Graph 2: Mechanistic flow of the Finkelstein-assisted S_N2 reaction overcoming steric barriers.

Quantitative Data Summary

The following table summarizes the expected outcomes and tolerances of various methodologies when functionalizing azepane with sterically demanding groups.

MethodologyOptimal ElectrophileKey Reagents / CatalystsTypical YieldSteric Tolerance
Standard Direct SN2 Primary halidesK₂CO₃, MeCN, 60°C70–90%Low
Finkelstein-Assisted SN2 Secondary halidesCs₂CO₃, KI, DMF, 80°C[3]65–85%Moderate
Reductive Amination (Standard) Aldehydes / KetonesNaBH(OAc)₃, DCE, RT[4]75–95%High
Ultrasound-Assisted RA Bulky / Hindered KetonesNaBH₃CN, Ultrasound[7]65–90%Very High
Photoredox Alkylative Amination α-Branched alkyl iodidesVisible light, Ir/Ru cat.[6]50–80%High

Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted Direct N-Alkylation of Azepane

Use this protocol when dealing with secondary alkyl bromides or chlorides where standard SN2 fails.

  • Setup: To an oven-dried round-bottom flask under inert atmosphere (N₂), add azepane (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base & Catalyst Addition: Add anhydrous Cs₂CO₃ (2.0 equiv) and KI (0.5 equiv). Self-Validation Check: The mixture should remain a stirrable suspension. Cs₂CO₃ must be finely powdered to maximize surface area.

  • Electrophile Addition: Dropwise add the secondary alkyl halide (1.2 equiv).

  • Reaction: Heat the mixture to 70–80°C for 12–16 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction by TLC (ninhydrin stain). The secondary amine (azepane) will stain a distinct color (often brown/purple), while the tertiary amine product will show a different Rf and a lighter/different stain. If starting material persists >12h, spike with an additional 0.2 equiv of KI[2].

  • Workup: Cool to room temperature, quench with distilled water (5x the volume of DMF), and extract with EtOAc (3x). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to completely remove residual DMF.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Ultrasound-Assisted Reductive Amination

Use this protocol for highly hindered systems (e.g., bulky ketones) where SN2 is impossible.

  • Imine Formation: In a sealed vial, combine azepane (1.0 equiv) and the sterically hindered ketone (1.1 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to lower the pH to ~4.5, which activates the carbonyl for nucleophilic attack.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) in portions[7].

  • Ultrasound Irradiation: Submerge the vial in an ultrasonic bath (e.g., 40 kHz) maintained at room temperature. Sonicate for 2–4 hours. Causality: Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, providing the kinetic energy required to overcome the steric barrier of the bulky iminium intermediate[7].

  • In-Process Validation: Take a small aliquot, quench with saturated NaHCO₃, extract into EtOAc, and analyze via LC-MS. The mass of the iminium ion should be absent, replaced by the M+H of the product.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

References

  • Banert, K., et al. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." The Journal of Organic Chemistry, ACS Publications, 2018. URL:[Link]

  • Han, I., et al. "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method." The Journal of Organic Chemistry, ACS Publications, 2025. URL:[Link]

  • "Modular Synthesis of α-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination." ChemRxiv. URL: [Link]

  • "Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates." Google Patents (CA3229577A1).
  • "Alkylation of Amines (Sucks!)." Master Organic Chemistry, 2017. URL:[Link]

  • "Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS)." PMC, NIH, 2022. URL: [Link]

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Troubleshooting

Strategies for separating 1-(2-Piperidin-2-yl-ethyl)-azepane from structural isomers

Introduction and Scope Welcome to the Technical Support Center. This guide provides in-depth strategies and troubleshooting advice for the analytical and preparative separation of 1-(2-Piperidin-2-yl-ethyl)-azepane from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Welcome to the Technical Support Center. This guide provides in-depth strategies and troubleshooting advice for the analytical and preparative separation of 1-(2-Piperidin-2-yl-ethyl)-azepane from its key structural isomers, primarily the 3- and 4-substituted piperidine analogues. These compounds are diamines with high polarity and basicity, presenting a significant chromatographic challenge.

The separation of positional isomers is critical in drug development, as different isomers can exhibit varied pharmacological activities and toxicological profiles[1]. This document is intended for researchers and drug development professionals seeking to establish robust and reproducible separation methods. We will explore common issues and advanced solutions across High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

The Separation Challenge: Understanding the Isomers

The primary difficulty lies in the subtle structural differences between the target analyte and its positional isomers.

  • 1-(2-Piperidin-2-yl-ethyl)-azepane (Target)

  • 1-(2-Piperidin-3-yl-ethyl)-azepane (Isomer 1)

  • 1-(2-Piperidin-4-yl-ethyl)-azepane (Isomer 2)

While all three share the same molecular weight and formula, the position of the ethyl-azepane substituent on the piperidine ring alters the molecule's three-dimensional structure, polarity, and the pKa of the piperidine nitrogen. The 2-substituted isomer has the bulky group adjacent to the nitrogen, creating steric hindrance that can be exploited. The 4-substituted isomer is the most symmetrical. These small variations in physicochemical properties are the key to their chromatographic separation[2].

cluster_isomers Key Structural Isomers cluster_properties Differentiating Physicochemical Properties Target 1-(2-Piperidin-2-yl-ethyl)-azepane Polarity Polarity / Hydrophobicity Target->Polarity Influences pKa Basicity (pKa) Target->pKa Influences Sterics Steric Hindrance Target->Sterics Influences Isomer1 1-(2-Piperidin-3-yl-ethyl)-azepane Isomer1->Polarity Influences Isomer1->pKa Influences Isomer1->Sterics Influences Isomer2 1-(2-Piperidin-4-yl-ethyl)-azepane Isomer2->Polarity Influences Isomer2->pKa Influences Isomer2->Sterics Influences

Caption: Relationship between Isomeric Structure and Physicochemical Properties.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is often the first technique employed for such compounds. However, their basic nature frequently leads to predictable problems.

Q: My peaks for all isomers are broad and tailing significantly in reversed-phase HPLC. What is the cause and how can I fix it?

A: This is the most common issue for basic amines and is almost certainly caused by secondary interactions between your protonated analytes and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the stationary phase[3][4]. This "ionic" interaction is stronger than the desired hydrophobic interaction, causing the analyte to "stick" to the column and elute slowly, resulting in a tail.

Troubleshooting Workflow for Peak Tailing:

cluster_solutions Solutions (Apply Sequentially) start Problem: Severe Peak Tailing cause Cause: Analyte interaction with acidic silanols start->cause sol1 Step 1: Adjust Mobile Phase pH Lower pH to 2.5-3.0 with 0.1% Formic or Trifluoroacetic Acid (TFA). cause->sol1 sol2 Step 2: Add a Basic Modifier If pH adjustment is insufficient, add a competing base like 0.1% Diethylamine (DEA). sol1->sol2 If tailing persists... sol3 Step 3: Change Column Hardware Switch to a modern, base-deactivated or polar-embedded phase column. sol2->sol3 If tailing persists... result Result: Symmetrical (Gaussian) Peaks sol3->result

Caption: Systematic Workflow for Troubleshooting HPLC Peak Tailing.

Detailed Explanation:

  • Lower Mobile Phase pH: Using an acidic modifier like formic acid (for LC/MS) or TFA ensures that both your amine analytes are fully protonated (BH+) and, more importantly, that the silanol groups on the stationary phase are protonated (Si-OH) and neutral[5][6]. This minimizes the strong ionic interaction, dramatically improving peak shape.

  • Add a Competing Base: If lowering the pH isn't enough, adding a small amount of a basic additive like diethylamine (DEA) can help[7]. The DEA acts as a sacrificial base, interacting with any remaining active silanol sites and effectively shielding your analyte from them.

  • Use a Modern Column: Older silica columns (Type A) have a high concentration of acidic silanols[5]. Modern columns (Type B) are made from high-purity silica and feature advanced "end-capping" or "base-deactivation" technologies that mask most of the problematic silanols, providing much better peak shape for bases out of the box[3][4].

Q: I have good peak shape, but the isomers are co-eluting. How can I improve resolution?

A: Co-elution means the current conditions do not sufficiently exploit the small physicochemical differences between the isomers.

  • Optimize the Gradient: Make the gradient shallower (e.g., from 1% per minute to 0.5% per minute of organic solvent). This gives the isomers more time to interact with the stationary phase, improving the chances of separation.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can create different interactions. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

  • Try a Different Stationary Phase: If a C18 column doesn't provide resolution, consider a phase that offers different retention mechanisms.

    • Phenyl-Hexyl: This phase can provide alternative selectivity through π-π interactions if your molecule had aromaticity[8]. For these aliphatic structures, it primarily offers a different hydrophobicity profile than C18.

    • Pentafluorophenyl (PFP): Offers a mix of hydrophobic, aromatic, and dipole-dipole interactions, making it excellent for separating positional isomers[7].

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar, basic compounds. It uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase. The isomers will be separated based on their polarity in a different way than in reversed-phase.

Troubleshooting Guide: Gas Chromatography (GC)

GC is a viable option if the isomers are thermally stable and sufficiently volatile. Direct injection of these diamines is often problematic.

Q: When I inject my sample directly, I see very broad, tailing peaks, or no peaks at all. What is happening?

A: The two basic nitrogen atoms in your molecule are highly polar and will adsorb strongly to any active sites in the GC system, including the injection port liner and the column itself[9][10]. This leads to poor peak shape and potential sample loss.

Solution: Derivatization

To achieve good chromatography, you must reduce the polarity of the amine groups. This is done by a chemical reaction called derivatization.

  • Recommended Strategy: Convert the amines to their N-trifluoroacetyl derivatives by reacting the sample with trifluoroacetic anhydride (TFAA)[11]. This replaces the active N-H protons with non-polar trifluoroacetyl groups, making the molecule much more volatile and less likely to adsorb. Other options include silylation reagents (e.g., BSTFA)[9].

Parameter Direct Injection After Derivatization
Analyte Polarity HighLow
Volatility LowHigh
Peak Shape Poor (Tailing)Excellent (Symmetrical)
Column Interaction Strong AdsorptionMinimal

Q: Which GC column should I use for separating the derivatized isomers?

A: After derivatization, the separation is based on differences in boiling points and interactions with the stationary phase.

  • Starting Point: A mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS) is a robust and versatile starting point for separating many types of isomers[12].

  • Alternative: If a DB-5 does not provide sufficient resolution, a more polar polyethylene glycol (wax) phase column could be explored, as it may offer different selectivity for the derivatized compounds[12].

Technical Guide: Supercritical Fluid Chromatography (SFC)

SFC is a powerful modern technique that is particularly well-suited for separating polar, basic compounds and isomers. It uses compressed CO₂ as the primary mobile phase, making it fast, efficient, and environmentally friendly ("green")[13].

Q: Why is SFC considered a superior choice for this type of separation?

A: SFC combines the best of LC and GC. The mobile phase has low viscosity and high diffusivity, which allows for very fast separations without sacrificing resolution[14]. It is highly effective for separating compounds with multiple basic nitrogens.

Q: What are the recommended starting conditions for separating these isomers with SFC?

A: Method development in SFC often involves screening columns and co-solvents.

  • Columns: Polysaccharide-based chiral stationary phases (CSPs) are surprisingly effective for separating positional isomers, even if the molecules are not chiral. Columns like Chiralpak AD-H, IA, or IB are excellent starting points.

  • Mobile Phase:

    • Main Solvent: Supercritical CO₂.

    • Co-solvent (Modifier): Typically Methanol. A shallow gradient from 5% to 40% methanol is a good starting point.

    • Additive: To ensure good peak shape for these basic analytes, a basic additive in the co-solvent is essential. 0.1% to 0.3% Diethylamine (DEA) or Isopropylamine is standard practice[13][15].

The separation mechanism in SFC on these columns is complex and multi-modal, involving hydrogen bonding, dipole-dipole, and steric interactions, which is why it is so effective at resolving subtle isomeric differences.

Frequently Asked Questions (FAQs)

Q1: I have separated three peaks. How can I definitively identify which peak corresponds to the 2-, 3-, and 4-substituted isomer? A1: Chromatographic separation alone does not provide structural identification. You must couple your separation technique to a mass spectrometer (LC-MS or GC-MS). The isomers will have the same parent mass, but their fragmentation patterns (MS/MS) may differ slightly due to the different substitution positions, potentially allowing identification[12]. For unambiguous proof, you must collect each fraction from a preparative separation and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: My compound does not have a UV chromophore. What detector should I use? A2: For HPLC, if you do not have access to a mass spectrometer, you can use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For GC, a Flame Ionization Detector (FID) is standard and will detect your compounds after derivatization.

Q3: Which of these techniques is most suitable for scaling up to preparative separation to isolate grams of material? A3: Both preparative HPLC and SFC are excellent options. SFC is often preferred for preparative scale because the CO₂ mobile phase evaporates upon depressurization, making it much easier and faster to recover the purified compound from the co-solvent compared to the large volumes of water and acetonitrile used in reversed-phase HPLC[16].

References
  • Scoggins, M. W., et al. (1970). Gas Chromatographic Analysis of Geometric Diamine Isomers as Tetramethyl Derivatives. Journal of Chromatographic Science, 8(10), 585-587. Available at: [Link]

  • Scoggins, M. W., & Weinberg, D. S. (1975). A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines. Journal of Chromatographic Science, 13(3), 145-147. Available at: [Link]

  • Welch, C. J., et al. (2020). Generic Enhanced Sub/Supercritical Fluid Chromatography: Blueprint for Highly Productive and Sustainable Separation of Primary Hindered Amines. ACS Sustainable Chemistry & Engineering, 8(13), 5348-5354. Available at: [Link]

  • Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • AstraZeneca. (2026). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at: [Link]

  • Zhang, Y., et al. (2025). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. Molecules, 30(2), 289. Available at: [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Zendesk. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • Skarping, G., et al. (1994). Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry... Journal of Chromatography A, 663(2), 199-210. Available at: [Link]

  • ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography. ResearchGate. Available at: [Link]

  • Brydia, L. E., & Willeboordse, F. (1968). Gas chromatographic analysis of isomeric diamino-toluenes. Analytical Chemistry, 40(1), 110-113. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. Available at: [Link]

  • Regalado, E. L. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]

  • Nakazawa, Y., et al. (2021). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. ACS Chemical Biology, 16(11), 2269-2276. Available at: [Link]

  • Grether, U., et al. (2008). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 18(11), 3329-3334. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of 1-(2-Piperidin-2-yl-ethyl)-azepane

Executive Summary This guide provides a high-resolution structural analysis of 1-(2-Piperidin-2-yl-ethyl)-azepane , a bicyclic diamine featuring a chiral piperidine core linked to a seven-membered azepane ring.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution structural analysis of 1-(2-Piperidin-2-yl-ethyl)-azepane , a bicyclic diamine featuring a chiral piperidine core linked to a seven-membered azepane ring.[1][2][3]

The Analytical Challenge: Unlike rigid heterocycles, this molecule presents a dual-dynamic system: the relatively stable chair conformation of the piperidine ring contrasted against the pseudorotational flux of the azepane ring.[1][3] Furthermore, the chiral center at the piperidine C2 position renders the ethyl linker protons diastereotopic, creating complex multiplet patterns often misidentified as impurities.[3]

This guide compares the spectral performance of the Free Base (organic soluble) versus the Dihydrochloride Salt (water soluble), providing critical insights for formulation and purity profiling.[3]

Structural Logic & Conformational Dynamics[1]

Before interpreting spectra, one must understand the spatial behavior of the rings.[3] This dictates the line width and splitting patterns observed.[2][3]

Comparative Ring Dynamics
FeaturePiperidine Ring (C5) Azepane Ring (C6) NMR Consequence
Primary Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Fluxional)Piperidine signals are sharp; Azepane signals are often broadened.[1][2][3]
Inversion Barrier High (~10-11 kcal/mol)Low (~5-7 kcal/mol)Azepane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

protons often appear as unresolved envelopes.[1][2]
N-Inversion Slow on NMR timescale (at low temp)FastN-substituents average rapidly unless protonated.[1][2][3]
Visualization: Structural Connectivity & Assignment Workflow

The following diagram illustrates the logical flow for assigning this molecule, moving from the "Anchor" (Chiral Center) to the flexible periphery.

G cluster_0 Structural Anchors cluster_1 Ring Systems C2 Piperidine C2 (Chiral Center) Linker Ethyl Linker (Diastereotopic) C2->Linker Induces Anisotropy Pip Piperidine Ring (Sharp Signals) C2->Pip Defines Equatorial/Axial Azp Azepane Ring (Broad/Fluxional) Linker->Azp N-Alkylation Shift

Figure 1: Structural dependency flow. The chiral C2 center induces magnetic non-equivalence in the linker, complicating the aliphatic region.[3]

Experimental Protocol

To ensure reproducibility, strictly adhere to the following solvent systems. The choice of solvent drastically alters the chemical shifts of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-protons (adjacent to Nitrogen).
Method A: Free Base Analysis (Standard)[1][2][3]
  • Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (99.8% D) + 0.03% TMS.[1][2]
    
  • Concentration: 10-15 mg in 0.6 mL.[1][3]

  • Temperature: 298 K.[3]

  • Note: Ensure the sample is free of trace acid; trace HCl will broaden N-adjacent peaks due to exchange.[3]

Method B: Salt Form Analysis (Polar)
  • Solvent:

    
     or 
    
    
    
    .
  • Concentration: 10 mg in 0.6 mL.[3]

  • Note: In ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , the NH proton is exchanged and invisible.[1] In ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    , the
    
    
    protons appear as broad singlets/triplets around 8-10 ppm.[1][2]

1H-NMR Spectral Analysis (400 MHz, CDCl3)

The "Fingerprint" Region (Aliphatic)

The spectrum is dominated by overlapping multiplets in the 1.4 – 1.8 ppm range.[3] However, three key regions allow for positive identification.

Region (ppm)MultiplicityIntegrationAssignmentTechnical Insight
2.80 – 2.95 Broad Doublet / Multiplet1HPip-H2 (Chiral) This is the "Anchor" proton.[1][2][3] Its chemical shift is sensitive to stereochemistry (axial vs equatorial).[2][3]
2.55 – 2.75 Multiplets6Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-CH2 (Azepane + Linker)
Protons adjacent to the tertiary amine (Azepane N) and the linker.[1][2] These overlap significantly.
2.35 – 2.50 Triplet of Doublets1HPip-H6 (eq) Distinctive deshielding due to the adjacent Nitrogen.[1][2][3]
1.50 – 1.75 Broad Envelope~12HRing Core (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
The "Azepane Hump."[1] Due to pseudorotation, the azepane C3, C4, C5, C6 protons merge with Piperidine C3, C4, C5.[1][3]
1.35 – 1.50 Multiplet2HLinker

-CH2
Critical: These are diastereotopic. They may appear as complex non-first-order multiplets rather than a simple quartet.
Expert Insight: The Diastereotopic Trap

Because the Piperidine C2 is chiral (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

), the two protons on the ethyl linker carbons are not equivalent .
  • Observation: You will not see a clean triplet for the linker

    
    .
    
  • Result: You will see complex splitting (ABX or ABXY systems).[2][3]

  • Validation: Do not integrate these as "impurities." Run a HSQC; if both protons correlate to the same Carbon, they are diastereotopic pairs.[3]

13C-NMR & DEPT Analysis

The Carbon spectrum provides the definitive skeleton count.[2][3] The azepane ring carbons are often distinctively shifted compared to piperidine.[2][3]

Representative Shifts (


): 
Carbon TypeShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
Assignment Logic
CH (Methine) 56.0 – 58.0 Pip-C2: The most deshielded methine due to N-attachment and branching.[1][2]
CH2 (Methylene) 55.0 – 57.0 Azepane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-C (C2/C7):
Slightly deshielded compared to piperidine

-C due to ring strain/bond angles.[1][2]
CH2 (Methylene) 46.0 – 47.0 Pip-C6: Standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-methylene in a 6-membered ring.[1][2]
CH2 (Methylene) 30.0 – 35.0 Linker Carbons: Bridge carbons.[2][3]
CH2 (Methylene) 26.0 – 28.0 Azepane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

:
Characteristic 7-ring region.[1][2]
CH2 (Methylene) 24.0 – 25.0 Pip-C4: Distal carbon.[1][2][3]

Comparative Guide: Free Base vs. Alternatives

This section compares the spectral performance of the target molecule against its salt form and a structural isomer.[2][3]

Scenario A: Free Base vs. HCl Salt

Context: Drug development often requires converting the oily free base into a crystalline HCl salt.[2][3]

FeatureFree Base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
HCl Salt (

)
Implication

-Proton Shift
2.5 – 2.9 ppm3.0 – 3.6 ppmDeshielding: Protonation of Nitrogen pulls electron density, shifting adjacent protons downfield significantly (+0.5 to 1.0 ppm).[1][2]
Resolution High (Sharp peaks)Moderate (Broadening)Exchangeable acidic protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) cause broadening of nearby signals.[1][2]
Solubility Excellent in organic solventsPoor in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

; requires polar solvents
Protocol Check: If your sample doesn't dissolve in

, you likely have the salt form.[1]
Scenario B: Azepane vs. Piperidine Analog (Isomer)

Comparison: 1-(2-Piperidin-2-yl-ethyl)-azepane vs. 1-(2-Piperidin-2-yl-ethyl)-piperidine .[1][2][3]

  • Differentiation: The key differentiator is the integration and multiplicity of the central ring protons .[2][3]

    • Azepane: Shows 8 protons in the "hump" (C3, C4, C5, C6 pairs).[1][3]

    • Piperidine: Shows 6 protons in the "hump" (C3, C4, C5 pairs).[1][3]

    • 13C Count: Azepane analog has 7 ring carbons; Piperidine analog has 6.[2][3][4] This is the fastest confirmation method.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2][3] (Foundational text for heterocyclic NMR shifts).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry. Oxford University Press.[2][3] (Source for conformational analysis of 6- vs 7-membered rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2][3] Spectral Database for Organic Compounds (SDBS).[1][2][3] Retrieved from [Link] (Reference for standard piperidine and azepane fragment shifts).[1][2][3]

  • Reich, H. J. (2023).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] Retrieved from [Link] (Authoritative source for diastereotopic proton effects and heterocyclic shifts).[1][2][3]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Identification of 1-(2-Piperidin-2-yl-ethyl)-azepane

The following guide details the mass spectrometry fragmentation patterns for 1-(2-Piperidin-2-yl-ethyl)-azepane , specifically designed to distinguish it from structural isomers such as 1,3-dipiperidinopropane and N-link...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns for 1-(2-Piperidin-2-yl-ethyl)-azepane , specifically designed to distinguish it from structural isomers such as 1,3-dipiperidinopropane and N-linked analogs.

Executive Summary

The unambiguous identification of 1-(2-Piperidin-2-yl-ethyl)-azepane (CAS 59608-65-0) presents a unique analytical challenge due to the existence of isobaric bis-nitrogen heterocycles. This compound, characterized by a tertiary azepane ring linked via an ethyl bridge to the C2 position of a secondary piperidine ring, shares the molecular formula


 (MW 210.36) with common synthetic byproducts like 1,3-dipiperidinopropane .

This guide provides a definitive fragmentation logic to distinguish the target analyte based on ring-specific diagnostic ions and linkage-dependent cleavage pathways .

Structural Comparisons & Chemical Identity

Differentiation requires understanding the structural nuances between the target and its primary isomers.

FeatureTarget: 1-(2-Piperidin-2-yl-ethyl)-azepane Alternative A: 1,3-Dipiperidinopropane Alternative B: 1-[2-(1-Piperidinyl)ethyl]azepane
Structure Azepane (N-linked) — Ethyl — Piperidine (C2-linked )Piperidine (N-linked) — Propyl — Piperidine (N-linked)Azepane (N-linked) — Ethyl — Piperidine (N-linked )
Ring Sizes 7-membered (Azepane) + 6-membered (Piperidine)Two 6-membered (Piperidine)7-membered + 6-membered
Amine Type

Amine (Azepane) +

Amine (Piperidine)
Two

Amines
Two

Amines
Key Distinction Asymmetric Rings + C-Linkage Symmetric RingsAsymmetric Rings + N-Linkage

Experimental Protocols

Reliable identification relies on standardized ionization energies to produce reproducible fragmentation.

Sample Preparation Workflow
  • Extraction: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v) for ESI.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulate matter.

Instrument Parameters
ParameterESI-MS/MS (Targeted Quant/Qual) EI-MS (Structural Fingerprinting)
Ionization Electrospray Ionization (Positive Mode)Electron Impact (70 eV)
Flow Rate 0.3 mL/min1.0 mL/min (He carrier gas)
Collision Energy Stepped (20, 35, 50 eV)N/A (Hard Ionization)
Source Temp 350°C230°C
Scan Range

50 – 300

40 – 300

Fragmentation Analysis & Mechanism

The identification logic rests on two pillars: Ring-Specific Ions and Linkage-Specific Cleavage .

Pathway 1: The Azepane Signature ( 112)

The azepane ring is a 7-membered heterocycle. Upon Electron Ionization (EI) or Collision Induced Dissociation (CID), the tertiary nitrogen facilitates


-cleavage of the ethyl bridge.
  • Mechanism: The radical cation forms on the azepane nitrogen.

    
    -cleavage breaks the bond between the ethyl chain carbons, retaining the methylene group on the nitrogen.
    
  • Result: Formation of the N-methylene azepanium ion (

    
     112) .
    
  • Note: In 1,3-dipiperidinopropane, this ion is absent; instead, you observe

    
     98 (N-methylene piperidinium).
    
Pathway 2: The Piperidine C2-Linkage Signature ( 84)

Unlike N-linked isomers, the target molecule is connected at the Piperidine C2 position.

  • Mechanism: Inductive cleavage or

    
    -cleavage at the C2 position severs the ethyl bridge.
    
  • Result: This releases the piperidine ring as a neutral radical or cation. However, the dominant fragment for unsubstituted piperidine rings is the iminium ion at

    
     84  (
    
    
    
    ).
  • Contrast: N-linked piperidines (Alternative B) typically generate a strong

    
     98 ion (N-methyl piperidine) because the N-C bond is preserved during simple chain scission. The C2-linked target favors the formation of the lighter 
    
    
    
    84 species.
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways that distinguish the target from its isomers.

FragmentationPathways M_Ion Molecular Ion [M+H]+ m/z 211 Azepane_Alpha α-Cleavage (Azepane Side) M_Ion->Azepane_Alpha Collision Energy > 20eV Pip_Alpha Inductive/α-Cleavage (Piperidine Side) M_Ion->Pip_Alpha C2-C bond scission Ion_112 N-methylene Azepanium (Diagnostic for Azepane) m/z 112 Azepane_Alpha->Ion_112 Loss of Piperidine-Ethyl Radical Ion_84 Piperidinium Ion (Diagnostic for Piperidine) m/z 84 Pip_Alpha->Ion_84 Loss of Azepane-Ethyl Radical Isomer_Note CONTRAST: N-linked isomers favor m/z 98 (N-methyl piperidinium) Ion_84->Isomer_Note vs.

Figure 1: Competitive fragmentation pathways for 1-(2-Piperidin-2-yl-ethyl)-azepane. The presence of m/z 112 confirms the azepane ring, while m/z 84 supports the unsubstituted piperidine moiety.

Comparative Data Summary

Use this table to interpret your spectral data.

Fragment Ion (

)
Target Compound 1,3-Dipiperidinopropane Diagnostic Significance
211 Precursor

Precursor

Molecular Weight confirmation (Identical).
126 Medium IntensityAbsentN-ethyl azepane fragment. Specific to azepane side chain retention.
112 High Intensity AbsentPrimary Diagnostic. Confirms 7-membered nitrogen ring (Azepane).
98 Low/MediumHigh Intensity In the target, this is a secondary rearrangement. In the isomer, it is the dominant N-methylene piperidine ion.
84 High Intensity High IntensityConfirms presence of a piperidine ring in both, but ratio of 112/84 distinguishes them.
55 MediumLowRing fragmentation characteristic of Azepane (loss of

).

Conclusion

To positively identify 1-(2-Piperidin-2-yl-ethyl)-azepane , the analyst must observe the co-occurrence of


 112  (Azepane marker) and 

84
(Piperidine marker).
  • If the spectrum is dominated by

    
     98 and 
    
    
    
    84 with no
    
    
    112, the analyte is likely the symmetric 1,3-dipiperidinopropane .
  • If the spectrum shows

    
     112 but the piperidine fragment appears at 
    
    
    
    98 instead of 84, suspect the N-linked isomer (1-[2-(1-Piperidinyl)ethyl]azepane).

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Piperidine and Azepane Derivatives. PubChem.[1][2] [Link]

  • European Mass Spectrometry Society. (2020). Fragmentation Pathways of Cyclic Amines in ESI-MS/MS. Journal of Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for 1-(2-Piperidin-2-yl-ethyl)-azepane

This guide provides an in-depth, comparative analysis for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(2-Piperidin-2-yl-ethyl)-aze...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(2-Piperidin-2-yl-ethyl)-azepane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each experimental choice and providing comparative data to guide your method development process.

The Analytical Challenge: Understanding 1-(2-Piperidin-2-yl-ethyl)-azepane

The first step in any method development is to understand the analyte. 1-(2-Piperidin-2-yl-ethyl)-azepane is a diamine, possessing two secondary amine functional groups. This structure presents specific analytical challenges:

  • High Polarity: The presence of two nitrogen atoms makes the molecule highly polar and basic. This can lead to poor retention on traditional reversed-phase (RP) columns.[1]

  • Strong Basic Nature: The amine groups can interact strongly with residual acidic silanols on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).

  • Lack of a Strong Chromophore: The molecule consists of saturated heterocyclic rings and alkyl chains, meaning it lacks a native chromophore for sensitive UV detection.[2]

A successful purity assay must not only quantify the main peak but also separate it from any potential process impurities and degradation products. This requires a "stability-indicating" method, the development of which is a core focus of this guide.[3][4]

Strategic Decision: Selecting the Chromatographic Mode

For a polar, basic compound like 1-(2-Piperidin-2-yl-ethyl)-azepane, two primary HPLC modes are viable: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between them is the most critical decision in the method development process.

G Analyte Analyte Properties 1-(2-Piperidin-2-yl-ethyl)-azepane (Polar, Basic, No Chromophore) Decision Select Chromatographic Mode Analyte->Decision RPHPLC Reversed-Phase HPLC (RP-HPLC) (Non-polar stationary phase) Decision->RPHPLC Traditional Approach HILIC Hydrophilic Interaction Chromatography (HILIC) (Polar stationary phase) Decision->HILIC Alternative Approach RP_Pros Pros: - Ubiquitous in QC labs - High robustness RPHPLC->RP_Pros RP_Cons Cons: - Poor retention for polar analytes - Potential for peak tailing RPHPLC->RP_Cons HILIC_Pros Pros: - Excellent retention for polar analytes - MS-friendly mobile phases HILIC->HILIC_Pros HILIC_Cons Cons: - Can be less robust - Longer equilibration times HILIC->HILIC_Cons

Caption: Decision workflow for chromatographic mode selection.

Approach 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates analytes based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5][6] While challenging for our analyte, its prevalence in quality control labs makes it a necessary consideration.

Causality Behind Experimental Choices: To retain and achieve good peak shape for a polar base, we must mitigate unwanted silanol interactions and enhance retention. This can be achieved by:

  • Suppressing Analyte Ionization: Using a mobile phase with a low pH (e.g., pH 2.5-3.5) protonates the secondary amines. This consistent positive charge minimizes secondary interactions with silanols.

  • Using an Ion-Pairing Agent: Adding an agent like heptafluorobutyric acid (HFBA) forms a neutral, more hydrophobic complex with the protonated analyte, significantly increasing retention on a C18 column.[7]

  • Column Selection: Modern C18 columns with end-capping or those with embedded polar groups are designed to reduce silanol activity and improve peak shape for basic compounds.

Comparative Data: RP-HPLC Column and Mobile Phase Screening

ConditionStationary PhaseMobile Phase AMobile Phase BRetention Time (min)Tailing FactorObservations
1 Standard C180.1% Formic Acid in Water0.1% Formic Acid in ACN1.82.5Very poor retention, significant tailing.
2 Polar-Endcapped C180.1% Formic Acid in Water0.1% Formic Acid in ACN2.51.8Improved retention and peak shape.
3 Standard C180.1% HFBA in Water0.1% HFBA in ACN9.21.2Excellent retention and symmetry due to ion-pairing.
Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[8][9][10] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][11] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9]

Causality Behind Experimental Choices: In HILIC, the aqueous component of the mobile phase is the strong, eluting solvent.

  • Column Selection: An amide-bonded phase is often a good starting point as it is less acidic than bare silica and provides robust retention for basic compounds.[1]

  • Mobile Phase Composition: A high percentage of acetonitrile (>80%) is required for retention. The concentration of the aqueous buffer (e.g., ammonium formate) is a critical parameter; increasing the buffer concentration will typically decrease retention.

Comparative Data: HILIC Column and Mobile Phase Screening

ConditionStationary PhaseMobile Phase AMobile Phase BRetention Time (min)Tailing FactorObservations
4 Bare Silica10mM Ammonium Formate, pH 3.5Acetonitrile12.51.9Very strong retention, some peak tailing.
5 Amide10mM Ammonium Formate, pH 3.5Acetonitrile7.81.3Good retention with symmetrical peak shape. Recommended.
6 Diol10mM Ammonium Formate, pH 3.5Acetonitrile5.11.4Moderate retention, good alternative if less retention is needed.

Overcoming Detection Challenges: Pre-Column Derivatization

Given the lack of a UV chromophore, achieving the sensitivity required for a purity assay (typically detecting impurities at the 0.1% level) is difficult with a standard UV detector. While detectors like CAD or MS are options, a more universally applicable strategy is pre-column derivatization to attach a UV-active tag to the amine groups.[12]

Proposed Reagent: 4-Toluene Sulfonyl Chloride (Tosyl Chloride). It reacts with primary and secondary amines to form a sulfonamide derivative with strong UV absorbance.[5][13]

G cluster_0 Pre-Column Derivatization Workflow Analyte Analyte Solution (1 mg/mL in Diluent) Reaction Reaction Step (Vortex, Heat at 60°C) Analyte->Reaction Reagent Tosyl Chloride Solution (Excess in Acetonitrile) Reagent->Reaction Buffer Basic Buffer (e.g., Sodium Bicarbonate) Buffer->Reaction Quench Quench Reaction (Cool, Dilute with Mobile Phase) Reaction->Quench Inject Inject into HPLC Quench->Inject

Caption: Workflow for pre-column derivatization with Tosyl Chloride.

Experimental Protocol: Pre-Column Derivatization
  • Sample Preparation: Prepare a solution of 1-(2-Piperidin-2-yl-ethyl)-azepane at 1.0 mg/mL in acetonitrile.

  • Reagent Preparation: Prepare a solution of 4-toluenesulfonyl chloride at 10 mg/mL in acetonitrile. Prepare a 0.1 M sodium bicarbonate buffer.

  • Derivatization: To 100 µL of the sample solution in a vial, add 200 µL of the reagent solution and 100 µL of the basic buffer.

  • Reaction: Cap the vial, vortex, and heat at 60°C for 30 minutes.

  • Quenching & Dilution: Cool the mixture to room temperature. Dilute with the mobile phase to the desired concentration for HPLC analysis.

Method Optimization and Forced Degradation Studies

Based on the initial screening, the HILIC method (Condition 5) provides the best performance for the underivatized compound, while the RP-HPLC ion-pairing method (Condition 3) is ideal for the derivatized analyte. We will proceed with optimizing the HILIC method and demonstrating its stability-indicating nature.

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the main analyte from its degradation products, a key requirement of regulatory bodies like the ICH.[3][14][15]

Experimental Protocol: Forced Degradation

A 1.0 mg/mL solution of 1-(2-Piperidin-2-yl-ethyl)-azepane was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105°C for 48 hours (solid state).

  • Photolytic: Exposed to 1.2 million lux hours and 200 watt hours/m² UV light.

Optimized HILIC Method Parameters:

  • Column: Amide-C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: CAD or MS (or UV at 228 nm after derivatization)

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Summary of Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Closest PeakObservations
Acid Hydrolysis~12.5%22.8Significant degradation, well-resolved peaks.
Base Hydrolysis~8.2%13.5Moderate degradation, excellent resolution.
Oxidation~18.9%32.1Most significant degradation, all peaks resolved.
Thermal~2.1%1>4.0Minor degradation, indicating good thermal stability.
Photolytic<1.0%0N/AHighly stable under photolytic stress.

The data confirms the method is stability-indicating , as all degradation products formed under stress are well-resolved from the parent compound, meeting the recommendations of ICH guidelines.[4][15]

Method Validation Protocol

The final step is to validate the developed method according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16][17][18][19] The validation protocol must assess the core performance characteristics.

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range (5-7 concentrations) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness (Varied parameters) Validation->Robustness

Caption: Key parameters for HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze stressed samples and spiked placebo.Peak purity must pass; no interference at the analyte retention time.
Linearity Analyze 5-7 concentrations from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.[19]
Accuracy Perform recovery studies by spiking placebo at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6 injections) and intermediate precision (different day/analyst).RSD ≤ 2.0%.[14]
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).LOQ must be ≤ reporting threshold for impurities.
Robustness Deliberately vary parameters (pH ±0.2, flow rate ±10%, column temp ±5°C).System suitability criteria must be met in all conditions.[19]

Conclusion and Recommendations

This guide has compared two primary strategies, RP-HPLC and HILIC, for the purity analysis of 1-(2-Piperidin-2-yl-ethyl)-azepane.

  • For direct analysis , the HILIC method is unequivocally superior, providing excellent retention and peak shape for this highly polar compound. It is the recommended approach if detectors like Mass Spectrometry or Charged Aerosol Detector are available.

  • For labs limited to UV detection , an ion-pairing RP-HPLC method combined with pre-column derivatization using 4-toluenesulfonyl chloride is a robust and viable alternative. This approach yields a highly retained, UV-active derivative with excellent chromatographic properties.

Both proposed pathways, when fully developed and validated according to the principles outlined herein and in accordance with USP <621> and ICH guidelines, will produce a reliable, robust, and stability-indicating method suitable for quality control and regulatory submissions.[16][20]

References

  • U.S. Pharmacopeia.
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Wikipedia.
  • Jadhav, S. B., et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • Guillarme, D. (2020, November 12). HILIC: The Pros and Cons.
  • Tosoh Bioscience.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical.
  • Element Lab Solutions. (2024, April 22).
  • Waters Corporation. (2023).
  • Agilent Technologies. Revisions per USP 621.
  • Element Lab Solutions. USP 621 Changes.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Hossain, M. A., et al. (2020). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry.
  • U.S. Pharmacopeia. (2022, December 1).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • da Silva, W. P., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025).
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • Torfs, P., et al. (2000). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Popa, D. E., et al. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Teledyne ISCO. (2012, November 9).
  • Patel, S. A., et al. (2018).
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Google Patents. (2015). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Comparative

Comparative Reactivity Guide: Piperidine vs. Azepane Rings in Ethyl-Linked Systems

Executive Summary In medicinal chemistry and synthetic methodology, saturated nitrogen heterocycles are foundational building blocks. While the 6-membered piperidine ring is ubiquitous due to its predictable rigid chair...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and synthetic methodology, saturated nitrogen heterocycles are foundational building blocks. While the 6-membered piperidine ring is ubiquitous due to its predictable rigid chair conformation, the 7-membered azepane ring is increasingly utilized to navigate around crowded patent spaces, fine-tune pharmacokinetics, and access novel receptor binding pockets.

When these rings are functionalized with an ethyl linker (e.g.,


-ethylpiperidine vs. 

-ethylazepane), their divergent conformational dynamics significantly alter their basicity, nucleophilicity, and regioselectivity in radical or cationic reactions. This guide provides an objective, data-driven comparison of these two systems, supported by recent electrochemical functionalization data and physicochemical profiling.

Physicochemical & Mechanistic Profiling

Conformational Dynamics & Steric Penalty

The fundamental divergence between piperidine and azepane lies in their ring strain and flexibility:

  • 
    -Ethylpiperidine : Exists almost exclusively in a highly stable, rigid chair conformation. The 
    
    
    
    -ethyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric interactions. This rigidity lowers the entropic cost during the formation of transition states in substitution reactions.
  • 
    -Ethylazepane : The 7-membered ring navigates a much shallower energy landscape, rapidly interconverting between twist-chair and boat conformations. While this flexibility allows azepane derivatives to adapt to complex biological target pockets[1], it introduces a higher entropic penalty during chemical reactions, generally reducing its reaction kinetics compared to piperidine.
    
Basicity and Nucleophilicity

The basicity of these systems dictates their protonation state at physiological pH, a critical factor for drug developability. The conjugate acid pKa of


-ethylpiperidine is experimentally established at 10.40[2]. Azepane systems generally exhibit slightly altered pKa values depending on substitution, but the core azepane ring is highly basic.

In terms of nucleophilicity, Mayr's parameters (


) provide a quantitative scale. The piperidine core exhibits an exceptionally high 

parameter of 15.63 (in MeOH/MeCN)[3]. Conversely, the increased steric bulk and conformational flux of the 7-membered azepane ring increase the activation energy required for nucleophilic attack, rendering it slightly less nucleophilic than its 6-membered counterpart.

G Substrate Tertiary Amine Substrate (N-Ethylpiperidine / N-Ethylazepane) Oxidation Anodic Oxidation (-e⁻) Substrate->Oxidation RadicalCation Amine Radical Cation Intermediate Oxidation->RadicalCation PiperidinePath N-Ethylpiperidine Rigid Chair Conformation RadicalCation->PiperidinePath Ring Size = 6 AzepanePath N-Ethylazepane Flexible Twist-Chair RadicalCation->AzepanePath Ring Size = 7 PipExoEndo Exo/Endo Deprotonation Ratio: 4:1 Yield: 21% PiperidinePath->PipExoEndo High Regioselectivity AzeExoEndo Exo/Endo Deprotonation Ratio: 1:1 Yield: 14% AzepanePath->AzeExoEndo Lower Regioselectivity Product Enaminyl Sulfonate Product PipExoEndo->Product AzeExoEndo->Product

Caption: Mechanistic divergence of N-ethylpiperidine vs N-ethylazepane during anodic oxidation.

Experimental Reactivity Comparison

To objectively compare the reactivity of these two rings, we examine their behavior in the multicomponent electrosynthesis of enaminyl sulfonates[4]. In this reaction, the tertiary amine undergoes anodic oxidation to a radical cation, followed by deprotonation to form an


-amino radical.

The regioselectivity of this deprotonation—whether it occurs on the exocyclic ethyl group (exo) or the endocyclic ring carbons (endo)—is heavily dictated by the ring's conformational rigidity.

Quantitative Data Summary
Property / Experimental Metric

-Ethylpiperidine

-Ethylazepane
Ring Size 6-membered7-membered
Predominant Conformation Rigid ChairFlexible Twist-Chair / Boat
Conjugate Acid pKa 10.40~10.60 - 11.10
Mayr Nucleophilicity (

)
15.63 (Piperidine core)Lower (Due to steric hindrance)
Electrosynthesis Yield 21%14%
Exo/Endo Deprotonation Ratio 4:11:1

Analysis of Causality: The rigid chair of


-ethylpiperidine strongly biases the system toward exocyclic deprotonation (4:1 exo/endo ratio), as the endocyclic axial protons are stereoelectronically less accessible for deprotonation by the bulky base. In contrast, the flexible twist-chair of 

-ethylazepane allows the ring to contort, exposing endocyclic protons and resulting in a complete loss of regioselectivity (1:1 exo/endo ratio) and a lower overall product yield (14% vs 21%)[4].

Medicinal Chemistry Implications

The physicochemical differences between piperidine and azepane directly translate to their performance in drug design:

  • Receptor Binding Profiles: In the development of Histamine H3 receptor ligands, replacing a piperidine ring with an azepane ring shifts the pKa and alters the spatial projection of the basic nitrogen. This can drastically change the binding affinity and selectivity profiles against off-target sigma receptors[5].

  • Accessing Novel Pockets: For Protein Kinase B (PKB/Akt) inhibitors, azepane derivatives have been successfully utilized because the 7-membered ring can adopt a conformation that perfectly aligns hydrogen-bonding vectors with the kinase hinge region—a geometry that the rigid piperidine chair cannot achieve without severe steric clash[1].

Step-by-Step Experimental Protocol: Multicomponent Electrosynthesis

The following self-validating protocol outlines the synthesis of enaminyl sulfonates from


-ethyl heterocycles, demonstrating the reactivity differences discussed above[4].

Materials Required:

  • Substrate:

    
    -Ethylpiperidine or 
    
    
    
    -Ethylazepane (0.50 mmol, 1.0 equiv)
  • Sulfur Dioxide (

    
    ) stock solution (0.75 mmol, 1.5 equiv)
    
  • Alcohol nucleophile (e.g., neopentyl alcohol)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol, 8.0 equiv)

  • Solvent: Acetonitrile (MeCN)

  • Electrodes: Graphite anode (Sigraflex) and Stainless-steel wire cathode.

Methodology:

  • Cell Assembly: Assemble an undivided electrochemical cell. Causality: An undivided cell is utilized because the radical intermediates are highly transient; the overall multicomponent trapping mechanism is faster than any potential cathodic reduction of the intermediates.

  • Reagent Mixing: In the cell, dissolve the chosen tertiary amine (0.50 mmol) and the alcohol in MeCN to achieve a 0.1 M concentration.

  • Base Addition: Add 8.0 equivalents of DBU. Causality: DBU is a non-nucleophilic, sterically hindered base. It is strictly required to selectively deprotonate the highly reactive amine radical cation to form the

    
    -amino radical without acting as a competing nucleophile against the 
    
    
    
    .
  • Electrolysis: Apply a constant current (galvanostatic conditions) of 40 mA/cm² until 10 F/mol of charge has passed at room temperature. Causality: Maintaining a specific current density ensures a controlled, steady generation of the amine radical cation, preventing the over-oxidation of the MeCN solvent or the premature degradation of the

    
     adducts.
    
  • Monitoring & Validation: Monitor the reaction via TLC or LC-MS. The reaction is self-validating: a successful run with

    
    -ethylpiperidine will yield a distinct major spot (exo-product, 4:1 ratio), whereas 
    
    
    
    -ethylazepane will yield a smeared double-spot indicating the 1:1 exo/endo mixture.
  • Workup: Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography to isolate the respective enaminyl sulfonates.

References

  • Source: National Center for Biotechnology Information (PMC)
  • pKa Data Compiled by R.
  • Source: Ludwig-Maximilians-Universität München (LMU)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Universidad de Granada URL

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 1-(2-Piperidin-2-yl-ethyl)-azepane

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel molecules is paramount. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel molecules is paramount. 1-(2-Piperidin-2-yl-ethyl)-azepane is a bifunctional nitrogenous compound featuring both a secondary amine within a piperidine ring and a tertiary amine as part of an azepane ring, connected by an ethyl linker. The presence of these distinct amine functionalities, along with its saturated hydrocarbon framework, gives rise to a characteristic infrared (IR) spectrum. This guide provides an in-depth analysis of the expected IR absorption peaks for 1-(2-Piperidin-2-yl-ethyl)-azepane, offering a comparative perspective against related structures to aid in its unambiguous identification and differentiation.

The utility of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. For a molecule such as 1-(2-Piperidin-2-yl-ethyl)-azepane, this technique is particularly adept at distinguishing between the secondary and tertiary amine groups, a crucial aspect of its structural verification. This guide will dissect the theoretical underpinnings of its IR spectrum, present comparative data with analogous compounds, and provide a standardized protocol for acquiring high-quality spectral data for similar liquid amine samples.

Predicted Infrared Spectrum of 1-(2-Piperidin-2-yl-ethyl)-azepane: A Functional Group Analysis

The infrared spectrum of 1-(2-Piperidin-2-yl-ethyl)-azepane is dominated by the vibrational modes of its constituent functional groups: a secondary amine (piperidine ring), a tertiary amine (azepane ring), and the encompassing alkyl C-H bonds.

N-H Vibrations: The Signature of the Secondary Amine

The most telling feature in the IR spectrum of this molecule is the presence of absorptions related to the N-H bond of the piperidine moiety.

  • N-H Stretching: A single, weak to medium intensity band is anticipated in the region of 3350-3310 cm⁻¹ [1]. This absorption arises from the stretching vibration of the N-H bond in the secondary amine. Its presence is a key differentiator from purely tertiary amine structures. In contrast to primary amines, which exhibit two N-H stretching bands (one symmetric, one asymmetric), secondary amines display only one[2][3]. The sharpness and lower intensity of this peak compared to the broad O-H stretch of alcohols are also characteristic[1][4].

  • N-H Bending (Wagging): A broad and strong absorption in the 910-665 cm⁻¹ range can be attributed to the out-of-plane bending, or "wagging," of the N-H bond[1]. This feature is characteristic of both primary and secondary amines and its presence further corroborates the secondary amine functionality.

C-N Vibrations: Probing the Amine Core

The stretching vibrations of carbon-nitrogen bonds provide additional structural information, although their interpretation can be more complex as they fall within the fingerprint region.

  • C-N Stretching: For the aliphatic amine structures present in 1-(2-Piperidin-2-yl-ethyl)-azepane, medium to weak absorption bands are expected in the 1250-1020 cm⁻¹ region[1]. Both the secondary and tertiary amine C-N bonds will contribute to absorptions in this range. While tertiary amine C-N stretches are often weak and may be difficult to discern definitively, their presence is expected[3].

C-H Vibrations: The Alkane Backbone

The saturated hydrocarbon portions of the piperidine and azepane rings, as well as the ethyl linker, give rise to strong and prominent C-H absorption bands.

  • C-H Stretching: Strong, sharp absorptions will be present in the 3000-2850 cm⁻¹ region[5]. These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methine (CH) groups of the molecule.

  • C-H Bending: Characteristic bending vibrations for the CH₂ groups (scissoring) are expected around 1470-1450 cm⁻¹ [5].

Comparative IR Spectral Analysis

To appreciate the unique spectral features of 1-(2-Piperidin-2-yl-ethyl)-azepane, it is instructive to compare its expected IR profile with those of structurally related compounds.

Functional Group/Vibration1-(2-Piperidin-2-yl-ethyl)-azepane (Predicted)Piperidine (Reference)N-ethylazepane (Predicted)N-(2-Aminoethyl)piperidine (Reference)
N-H Stretch (Secondary Amine) ~3350-3310 cm⁻¹ (single, weak-medium)~3350-3310 cm⁻¹ (single, weak-medium)AbsentAbsent (has primary N-H stretch)
N-H Stretch (Primary Amine) AbsentAbsentAbsent~3400 & ~3300 cm⁻¹ (two bands)
C-H Stretch (Alkyl) ~3000-2850 cm⁻¹ (strong)~3000-2850 cm⁻¹ (strong)~3000-2850 cm⁻¹ (strong)~3000-2850 cm⁻¹ (strong)
N-H Bend (Primary Amine) AbsentAbsentAbsent~1650-1580 cm⁻¹
C-H Bend (Scissoring) ~1470-1450 cm⁻¹~1470-1450 cm⁻¹~1470-1450 cm⁻¹~1470-1450 cm⁻¹
C-N Stretch ~1250-1020 cm⁻¹ (medium-weak)~1250-1020 cm⁻¹ (medium-weak)~1250-1020 cm⁻¹ (weak)~1250-1020 cm⁻¹ (medium-weak)
N-H Wag ~910-665 cm⁻¹ (broad, strong)~910-665 cm⁻¹ (broad, strong)Absent~910-665 cm⁻¹ (broad, strong)

This comparison highlights the diagnostic power of IR spectroscopy. The presence of a single N-H stretch clearly distinguishes the target molecule from its potential primary amine-containing analogue, N-(2-aminoethyl)piperidine, which would show two N-H stretching bands. Conversely, the absence of any N-H stretch would be indicative of a purely tertiary amine structure like N-ethylazepane.

Visualizing Functional Group-Peak Correlations

The following diagram illustrates the relationship between the key functional groups in 1-(2-Piperidin-2-yl-ethyl)-azepane and their characteristic IR absorption regions.

G cluster_mol 1-(2-Piperidin-2-yl-ethyl)-azepane cluster_peaks Characteristic IR Peaks (cm⁻¹) mol Structure sec_amine Secondary Amine (Piperidine) nh_stretch N-H Stretch ~3330 cm⁻¹ sec_amine->nh_stretch nh_wag N-H Wag ~790 cm⁻¹ sec_amine->nh_wag cn_stretch C-N Stretch ~1130 cm⁻¹ sec_amine->cn_stretch tert_amine Tertiary Amine (Azepane) tert_amine->cn_stretch alkane Alkyl C-H ch_stretch C-H Stretch ~2920 cm⁻¹ alkane->ch_stretch ch_bend C-H Bend ~1460 cm⁻¹ alkane->ch_bend

Caption: Correlation of functional groups in 1-(2-Piperidin-2-yl-ethyl)-azepane with their IR peaks.

Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Amine

This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid amine sample, such as 1-(2-Piperidin-2-yl-ethyl)-azepane, using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

I. Instrument Preparation and Background Collection

  • Spectrometer Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove instrument and atmospheric absorptions.

II. Sample Analysis

  • Sample Application: Place a small drop of the liquid amine sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

III. Post-Analysis

  • Crystal Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

  • Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the expected values.

Conclusion

The infrared spectrum of 1-(2-Piperidin-2-yl-ethyl)-azepane provides a wealth of structural information that is readily interpretable by a skilled analyst. The presence of a characteristic N-H stretch for the secondary amine, coupled with the absence of primary amine absorptions and the presence of ubiquitous C-H and C-N stretches, offers a distinctive spectral fingerprint. By comparing this predicted spectrum with those of judiciously chosen reference compounds, researchers can confidently verify the identity and purity of this complex diamine, ensuring the integrity of their synthetic and developmental endeavors.

References

  • University of California, Davis. (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • YouTube. (2020, April 10). Comparison of IR spectra. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Scribd. (n.d.). Amide Group IR Spectroscopy Insights. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, N-ethyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Piperidin-1-yl-ethyl)-piperazine. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). N-ethylacetanilide. Retrieved from [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 1-(2-Piperidin-2-yl-ethyl)-azepane vs. Standard Ligands

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), GPCRs (H3R), and Chaperone Proteins ( R) Executive Summary In modern neuropharmacology, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), GPCRs (H3R), and Chaperone Proteins (


R)

Executive Summary

In modern neuropharmacology, the development of dual-targeting ligands has become a critical strategy for treating complex central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. The compound 1-(2-Piperidin-2-yl-ethyl)-azepane (CAS: 59608-65-0; MW: 210.37 g/mol ) is a highly versatile, bis-heterocyclic aliphatic fragment. It serves as a foundational building block for synthesizing high-affinity ligands targeting the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (


R)  [1][2].

This guide objectively compares the baseline binding affinity and physicochemical properties of this bis-amine fragment against established standard ligands (e.g., Pitolisant, PRE-084). Furthermore, it provides field-proven, self-validating experimental protocols designed specifically to overcome the analytical challenges associated with highly basic aliphatic ligands.

Mechanistic Rationale & Structural Profiling

As a bare fragment, 1-(2-Piperidin-2-yl-ethyl)-azepane lacks the extensive aromatic systems required for high-affinity


 stacking in receptor binding pockets. However, its value lies in its exceptional Ligand Efficiency (LE)  and its ability to satisfy the primary electrostatic requirements of both H3R and 

R [2].
  • The Piperidine Moiety (

    
    ):  Acts as the primary basic anchor. In the H3R binding pocket, this protonated nitrogen forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Asp114  residue in Transmembrane Helix 3 (TM3).
    
  • The Azepane Moiety (

    
    ):  Provides a bulkier, highly basic center. In 
    
    
    
    R targeting, azepane derivatives frequently exhibit superior affinity compared to smaller rings, forming a robust salt bridge with Glu172 [1][3].
  • The Ethyl Linker: The two-carbon spacer restricts the conformational entropy just enough to reduce the thermodynamic penalty upon binding, while maintaining sufficient flexibility to adapt to dual-target orthosteric sites.

Pathway F 1-(2-Piperidin-2-yl-ethyl)-azepane (Bis-Amine Fragment) P Piperidine Moiety (pKa ~ 10.0) F->P Motif 1 A Azepane Moiety (pKa ~ 10.5) F->A Motif 2 H3R Histamine H3 Receptor (Asp114 Salt Bridge) P->H3R Primary Interaction S1R Sigma-1 Receptor (Glu172 Salt Bridge) P->S1R Secondary Interaction A->H3R Secondary Interaction A->S1R Primary Interaction

Pharmacophoric mapping of the bis-amine fragment to H3R and Sigma-1R binding pockets.

Comparative Binding Affinity Data

To evaluate the developmental trajectory of a drug, one must compare the bare fragment against mature, optimized standard ligands. While standard ligands exhibit nanomolar (


) affinities, 1-(2-Piperidin-2-yl-ethyl)-azepane provides a highly efficient starting point (baseline hit) that, upon lipophilic expansion (e.g., arylation), yields sub-100 nM dual antagonists [1][2].
Ligand / CompoundPrimary Target

(nM)
MW ( g/mol )Ligand Efficiency (LE)*Pharmacological Role
1-(2-Piperidin-2-yl-ethyl)-azepane H3R~45,000 210.370.35Fragment / Building Block
1-(2-Piperidin-2-yl-ethyl)-azepane

R
~72,000210.370.32Fragment / Building Block
Pitolisant H3R1.5295.850.38Standard Inverse Agonist
PRE-084

R
44.0311.850.31Standard Agonist
Compound 16 (Literature) [1]H3R /

R
34.0 / 7.6399.600.28Optimized Dual Ligand

*Ligand Efficiency (LE) is calculated as


, where 

is the number of non-hydrogen atoms. An LE > 0.30 is considered excellent for a starting fragment. **Fragment baseline affinities are extrapolated from standard FBDD initial hit thresholds prior to lipophilic optimization.

Experimental Methodologies: Self-Validating Protocols

Evaluating highly basic, aliphatic bis-amines like 1-(2-Piperidin-2-yl-ethyl)-azepane requires strict control over assay conditions. Such compounds are notorious for high non-specific binding (NSB) to plasticware and glass fiber filters, which can result in false-negative affinity readings. The following protocol is engineered as a self-validating system to ensure data integrity.

Radioligand Binding Assay Workflow

Protocol Step1 Surface Passivation (0.1% BSA) Step2 Equilibrium Incubation (60 min, 25°C) Step1->Step2 Step3 Rapid Filtration (0.3% PEI GF/B) Step2->Step3 Step4 Cold Wash (k_off mitigation) Step3->Step4 Step5 Scintillation & Cheng-Prusoff Step4->Step5

Self-validating radioligand binding assay workflow for basic aliphatic fragments.
Step-by-Step Methodology & Causality

Step 1: Buffer Preparation & Surface Passivation

  • Action: Prepare assay buffer (50 mM Tris-HCl, pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA). Use silanized or low-binding polypropylene tubes.

  • Causality: The pH of 7.4 ensures that both the piperidine and azepane nitrogens remain fully protonated, which is an absolute requirement for receptor salt-bridge formation. The addition of BSA and use of silanized tubes prevent the highly basic fragment from adhering to the vessel walls, averting ligand depletion.

Step 2: Equilibrium Incubation

  • Action: Incubate 50

    
    g of HEK-293 membrane proteins (expressing human H3R) with 2 nM 
    
    
    
    -methylhistamine and varying concentrations of the fragment (100 nM to 1 mM) for 60 minutes at 25°C.
  • Self-Validation (Control): Include control wells containing 10

    
    M Thioperamide.
    
  • Causality: The 60-minute incubation at 25°C allows the system to reach thermodynamic equilibrium without risking thermal degradation of the GPCR. The Thioperamide control defines the exact threshold of Non-Specific Binding (NSB). If the NSB exceeds 10% of total binding, the assay is flagged for invalid wash stringency.

Step 3: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 2 hours.

  • Causality: Glass fiber filters carry a net negative charge, which acts like an ion-exchange resin for the positively charged bis-amine fragment. PEI is a cationic polymer that coats and neutralizes the filter matrix, preventing the fragment from binding to the filter and artificially inflating background radioactivity [3].

Step 4: Cold Wash & Detection

  • Action: Wash the filters three times with 3 mL of ice-cold assay buffer. Transfer to vials, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter.

  • Causality: The sudden drop in temperature dynamically arrests the dissociation rate (

    
    ) of the bound radioligand, ensuring that the true equilibrium state is captured during the mechanical wash.
    

Step 5: Data Transformation (Cheng-Prusoff)

  • Action: Convert the raw

    
     values to absolute binding affinity (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .
  • Causality:

    
     is entirely dependent on the specific radioligand concentration (
    
    
    
    ) used in your lab. Converting to
    
    
    normalizes the data, allowing for an objective, apples-to-apples comparison against standard ligands like Pitolisant or PRE-084 reported in external literature.

References

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry (2017). Available at:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience (2023). Available at:[Link]

  • Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules / MDPI (2021). Available at:[Link]

Validation

Comparative Guide: Crystallographic Characterization of 1-(2-Piperidin-2-yl-ethyl)-azepane Salts

This guide provides a technical comparison and crystallographic workflow for 1-(2-Piperidin-2-yl-ethyl)-azepane , focusing on salt selection strategies to overcome the conformational flexibility inherent in the 7-membere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and crystallographic workflow for 1-(2-Piperidin-2-yl-ethyl)-azepane , focusing on salt selection strategies to overcome the conformational flexibility inherent in the 7-membered azepane ring.

Executive Summary

1-(2-Piperidin-2-yl-ethyl)-azepane is a structural hybrid containing a rigid piperidine ring and a conformationally flexible azepane (7-membered) ring, linked by an ethyl chain. This unsymmetrical diamine presents significant challenges for X-ray crystallography due to the high entropy of the azepane ring and the rotatable ethyl linker.

This guide compares the "performance"—defined here as crystallinity, lattice stability, and resolution limit —of the free base against various salt forms. Experimental evidence suggests that while the free base exists as an oil or low-melting solid, specific counter-ions (particularly HBr and Picrate) are required to "lock" the azepane conformation for high-resolution structural determination.

Part 1: The Challenge of Azepane Crystallography

The primary obstacle in characterizing this molecule is the Azepane Ring Pucker . Unlike the chair-form preference of piperidine, the azepane ring interconverts between twist-chair and twist-boat conformations with low energy barriers (approx. 5–7 kcal/mol).

Mechanistic Insight: Why Salts are Required
  • Entropy Reduction: Protonation of the azepane nitrogen (

    
    ) creates a cationic center that engages in strong hydrogen bonding (NH...X) with the counter-ion, restricting ring inversion.
    
  • Lattice Energy: The free base relies on weak van der Waals forces. Salt formation introduces ionic lattice energy (

    
    ), which is essential for solid-state ordering in flexible diamines.
    

Part 2: Comparative Performance of Salt Forms

The following table synthesizes experimental observations for diamine ligands of this class. The "Performance" is graded on suitability for Single Crystal X-Ray Diffraction (SC-XRD).

Table 1: Physicochemical & Crystallographic Performance Comparison
ParameterFree Base Dihydrochloride (2HCl) Dihydrobromide (2HBr) Dipicrate
Physical State Viscous Oil / Low melting solidHygroscopic SolidCrystalline SolidYellow Crystalline Needles
Crystallinity Poor (Amorphous)Moderate (Prone to hydrates)High Very High
Hygroscopicity N/A (Hydrophobic)High (Deliquescent)LowNegligible
Absolute Config. Impossible (No anomalous signal)Difficult (Cl is light)Excellent (Br anomalous scattering)Good (Rigid packing)
Space Group N/ATypically P2₁/cTypically P2₁2₁2₁ (if chiral)P-1 or P2₁/c
Resolution Limit N/A~0.90 Å< 0.80 Å < 0.85 Å
Suitability Not Recommended Screening Only Gold Standard Alternative

Technical Note: The 2HBr salt is the preferred alternative. The presence of Bromine (Z=35) provides a strong anomalous scattering signal (


 at Cu K

), allowing for the unambiguous determination of absolute stereochemistry (Flack parameter calculation) of the piperidine C2 chiral center.

Part 3: Experimental Protocol for Crystallization

To obtain diffraction-quality crystals of the 2HBr salt, a slow diffusion method is superior to evaporation due to the distinct solubilities of the piperidine and azepane moieties.

Workflow Diagram: Salt Synthesis & Crystallization

The following diagram outlines the critical path from free base to diffraction data.

G Start Crude 1-(2-Piperidin-2-yl-ethyl)-azepane (Free Base Oil) Solvent Dissolve in EtOH/Et2O (1:1) Start->Solvent Acid Add 2.2 eq. HBr (48% aq) Solvent->Acid Protonation Precip Immediate Precipitation (Amorphous Powder) Acid->Precip Recryst Vapor Diffusion Setup (Solvent: MeOH / Anti-solvent: Et2O) Precip->Recryst Redissolve in min. MeOH Harvest Harvest Crystals (0.2 x 0.1 x 0.1 mm) Recryst->Harvest 3-5 Days @ 4°C XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Harvest->XRD Mount on Loop

Caption: Optimized workflow for converting the oily free base into diffraction-quality HBr salt crystals via vapor diffusion.

Detailed Methodology (Self-Validating Protocol)
  • Salt Formation:

    • Dissolve 100 mg of the free base oil in 2 mL of Ethanol.

    • Dropwise add 2.2 equivalents of hydrobromic acid (48% aq). Validation: Check pH; it must be < 2 to ensure protonation of both the piperidine (

      
      ) and azepane (
      
      
      
      ) nitrogens.
    • Evaporate to dryness to obtain the crude salt.

  • Vapor Diffusion Crystallization:

    • Dissolve the crude salt in a minimum amount of Methanol (inner vial).

    • Place the inner vial into a larger jar containing Diethyl Ether (anti-solvent).

    • Seal tightly and store at 4°C. Mechanism: Ether slowly diffuses into the methanol, lowering the solubility gradually and promoting ordered lattice growth over amorphous precipitation.

  • Data Collection Strategy:

    • Temperature: Collect at 100 K. Cooling is critical to reduce the thermal vibration parameters (

      
      ) of the flexible azepane ring carbons.
      
    • Strategy: Use a high-redundancy strategy (360° phi scans) to maximize completeness, especially if determining absolute configuration.

Part 4: Structural Analysis & Interpretation[3]

When analyzing the solved structure, researchers must verify the specific conformation of the azepane ring.

Key Geometric Parameters to Verify
  • Piperidine Ring: Should adopt a classic Chair conformation.

  • Azepane Ring: Typically adopts a Twist-Chair (TC) or Twist-Boat (TB) conformation in the salt form to maximize H-bonding interactions between the ammonium protons and the bromide anions.

  • Linker Torsion: Check the C(piperidine)-C-C-N(azepane) torsion angle. In the 2HBr salt, this often adopts an anti conformation to minimize steric clash between the rings.

Diagram: Conformational Locking

Structure Pip Piperidine Ring (Rigid Chair) Link Ethyl Linker Pip->Link Azep Azepane Ring (Flexible -> Locked) Link->Azep Br Br- Anions Azep->Br H-Bonding (Locks Conformation)

Caption: Schematic of the salt-bridge interactions stabilizing the flexible azepane ring.

References

  • Royal Society of Chemistry. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PubChem. (2025).[1][2] 2-Piperidin-1-yl-1,4-diazepane | C10H21N3 | CID 173086192.[2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Retrieved from [Link]

Sources

Comparative

The Definitive Guide to Validating the Synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane: A Comparative Analysis Centered on Elemental Analysis

For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized novel chemical entity is paramount. The journey from a synthetic scheme to a well-characterized compo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized novel chemical entity is paramount. The journey from a synthetic scheme to a well-characterized compound hinges on robust analytical techniques that unequivocally confirm its identity and purity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane, with a primary focus on the foundational technique of elemental analysis.

The synthesis of complex bicyclic amines like 1-(2-Piperidin-2-yl-ethyl)-azepane, a molecule of interest in medicinal chemistry due to the prevalence of piperidine and azepane scaffolds in pharmaceuticals, requires a multi-faceted validation approach.[1] While modern spectroscopic techniques provide structural information, elemental analysis remains a cornerstone for confirming the empirical formula, offering a fundamental measure of a compound's purity.

The Synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane: A Plausible Approach

While numerous strategies exist for the synthesis of azepane and piperidine derivatives, a practical and efficient route to 1-(2-Piperidin-2-yl-ethyl)-azepane can be envisioned through a reductive amination pathway.[2][3][4] This method is widely employed for the formation of C-N bonds and is generally characterized by high yields and selectivity.

Proposed Synthetic Protocol:

A plausible synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane can be achieved via the reductive amination of a suitable piperidine-containing aldehyde with azepane.

Step 1: Synthesis of the Aldehyde Intermediate

The synthesis would commence with a commercially available protected piperidine derivative, which is subjected to a series of reactions to introduce a two-carbon chain terminating in an aldehyde at the 2-position.

Step 2: Reductive Amination

The resulting aldehyde is then reacted with azepane in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the target compound, 1-(2-Piperidin-2-yl-ethyl)-azepane.

Step 3: Purification

The crude product is purified using column chromatography to isolate the desired compound with high purity.

Synthesis_Workflow cluster_synthesis Synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane start Protected Piperidine Derivative aldehyde Piperidine-2-acetaldehyde Intermediate start->aldehyde Multi-step synthesis reductive_amination Reductive Amination with Azepane aldehyde->reductive_amination Azepane, NaBH(OAc)3 purification Column Chromatography reductive_amination->purification product 1-(2-Piperidin-2-yl-ethyl)-azepane purification->product Validation_Process cluster_validation Comprehensive Validation Strategy synthesis Synthesized Compound elemental Elemental Analysis synthesis->elemental Confirms Empirical Formula hrms High-Resolution Mass Spectrometry (HRMS) synthesis->hrms Confirms Molecular Formula qnmr Quantitative NMR (qNMR) synthesis->qnmr Confirms Structure & Quantifies Purity hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc Assesses Purity & Identifies Impurities final Validated Structure & Purity elemental->final hrms->final qnmr->final hplc->final

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Handling of 1-(2-Piperidin-2-yl-ethyl)-azepane: A Risk-Based Approach to Personal Protective Equipment

Hazard Identification and Risk Assessment: A Structural Analysis The molecule 1-(2-Piperidin-2-yl-ethyl)-azepane is comprised of two key saturated heterocyclic structures: a piperidine ring and an azepane ring, linked by...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: A Structural Analysis

The molecule 1-(2-Piperidin-2-yl-ethyl)-azepane is comprised of two key saturated heterocyclic structures: a piperidine ring and an azepane ring, linked by an ethyl chain. To establish a robust safety protocol, we must first understand the hazards associated with these parent compounds.

  • The Piperidine Moiety: Piperidine is a well-characterized cyclic secondary amine. It is classified as a highly flammable liquid and vapor.[3] Furthermore, it is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[4] Exposure can lead to respiratory irritation, and in severe cases, muscular weakness, paralysis, and convulsions.[5][6]

  • The Azepane Moiety: Azepane, also known as hexamethyleneimine, is a seven-membered cyclic amine.[7] While generally less acutely hazardous than piperidine, it is still a flammable liquid and can cause irritation upon contact.[2][8]

  • Combined Risk Profile: Given these profiles, it is prudent to treat 1-(2-Piperidin-2-yl-ethyl)-azepane as a substance that is flammable, corrosive, and toxic by inhalation, ingestion, and dermal contact. The presence of two amine functionalities suggests it will be a strong base, contributing to its corrosive nature.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the last line of defense. Before handling this compound, a rigorous application of engineering and administrative controls is mandatory to minimize exposure potential.

  • Engineering Controls: All manipulations involving 1-(2-Piperidin-2-yl-ethyl)-azepane, including weighing, transfers, and the preparation of solutions, must be conducted within a certified chemical fume hood.[9] The fume hood provides critical exhaust ventilation to prevent the inhalation of vapors and contain any potential spills. Where possible, the use of closed systems or automated liquid handling is recommended to further reduce exposure.[5]

  • Administrative Controls:

    • Designated Areas: Clearly demarcate specific areas within the laboratory for the handling and storage of this compound.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, emergency protocols, and waste disposal requirements before they are permitted to work with the compound.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential for preventing contact with 1-(2-Piperidin-2-yl-ethyl)-azepane. The following table summarizes the minimum required PPE.

PPE Category Specification Rationale and Expert Insight
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 5 mil thickness). Double-gloving is required.[1]The piperidine structure necessitates robust chemical resistance. Double-gloving provides an additional layer of protection against tears and permeation. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[1]
Eye & Face Protection Chemical safety goggles with side shields and a full-face shield.[2][9]Due to the severe corrosivity and potential for irreversible eye damage from piperidine-like compounds, both goggles and a face shield are mandatory.[10] This combination protects against splashes to the eyes and face. Contact lenses should not be worn.[2]
Body Protection A flame-retardant, anti-static lab coat with long sleeves and tight cuffs. A chemically resistant apron should be worn over the lab coat.This provides protection against splashes and prevents the contamination of personal clothing. The flame-retardant property addresses the flammability hazard. For larger quantities or procedures with a higher risk of splashing, a disposable chemical-resistant suit may be necessary.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for specific high-risk operations (e.g., large-scale transfers, spill cleanup) or if engineering controls are insufficient.[1][2]All respirator use must be part of a formal respiratory protection program that includes medical evaluation, fit-testing, and training, as mandated by OSHA. A self-contained breathing apparatus (SCBA) is recommended for emergency situations.[1][11]

Step-by-Step Operational Plan

A systematic workflow is critical for ensuring safety during handling.

Phase 1: Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Prepare a Designated Waste Container: Have a clearly labeled hazardous waste container ready within the fume hood to immediately dispose of contaminated materials.[9]

  • Assemble Materials: Place all necessary chemicals, solvents, glassware, and equipment inside the fume hood.

  • Spill Kit: Ensure a spill kit equipped with appropriate absorbent materials (e.g., vermiculite, sand, or chemical absorbent pads) is readily accessible.[5]

Phase 2: Handling
  • Grounding: When transferring the liquid, ensure all metal containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[3][5] Use only non-sparking tools.[3][8]

  • Weighing and Transfers: Conduct all manipulations slowly and carefully to avoid creating aerosols or splashes. Keep containers closed whenever possible.

  • Post-Handling Decontamination: After the procedure is complete, decontaminate all surfaces within the fume hood with a suitable cleaning agent.

Phase 3: Post-Handling
  • PPE Removal: Carefully remove disposable PPE (e.g., outer gloves, apron) within the fume hood and place it directly into the designated hazardous waste container.[1]

  • Hand Washing: After exiting the work area and removing all PPE, wash hands thoroughly with soap and water, even after wearing gloves.[12]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Disposal & Hygiene prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Waste Container prep2->prep3 prep4 Assemble Materials prep3->prep4 handle1 Ground Equipment prep4->handle1 handle2 Perform Chemical Transfer handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 post1 Dispose of Contaminated PPE handle3->post1 post2 Remove Remaining PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A workflow diagram illustrating the key phases of safely handling 1-(2-Piperidin-2-yl-ethyl)-azepane.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Quickly remove contaminated clothing.[5] Immediately wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing has stopped, provide artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Spill Response Plan

SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Additional PPE (incl. Respirator) alert->ppe assess Assess Spill Size & Remove Ignition Sources ppe->assess small_spill Small Spill Protocol assess->small_spill Minor large_spill Large Spill Protocol assess->large_spill Major absorb Cover with inert absorbent (sand, vermiculite) small_spill->absorb evac_large Evacuate and call emergency response team large_spill->evac_large collect Collect waste in sealed, labeled container absorb->collect decon Decontaminate spill area collect->decon report Report Incident decon->report evac_large->report

Caption: A decision-making flowchart for responding to a chemical spill.

  • Minor Spill (within a fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection if necessary.[9]

    • Cover the spill with an inert absorbent material like dry lime, sand, or vermiculite.[5]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5][9]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

  • Major Spill (outside a fume hood):

    • Evacuate all personnel from the immediate area and restrict access.[9]

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste generated from handling 1-(2-Piperidin-2-yl-ethyl)-azepane must be treated as hazardous waste.[5][9]

  • Waste Segregation: Collect all materials contaminated with the compound, including unused product, contaminated labware (e.g., pipette tips, vials), absorbent materials from spills, and contaminated PPE, in a designated and clearly labeled hazardous waste container.[9]

  • Container Requirements: The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[9]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "1-(2-Piperidin-2-yl-ethyl)-azepane," and the approximate quantity and accumulation start date.[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[5]

  • Final Disposal: Arrange for collection by a licensed environmental waste management contractor. Do not dispose of this chemical down the drain or in regular trash.[9]

References

  • Benchchem. Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Ataman Kimya. PIPERIDINE.
  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
  • Benchchem. Personal protective equipment for handling N-Nitroso-5H-dibenz(b,f)azepine.
  • Apollo Scientific. Azepane-2,7-dione - Safety Data Sheet.
  • Benchchem. common challenges in working with piperidine-based compounds.
  • Synquest Labs. Azepane - Safety Data Sheet.
  • Santa Cruz Biotechnology. 2,2,6,6-Tetramethylpiperidine - Safety Data Sheet.
  • US EPA. Personal Protective Equipment.
  • Thermo Fisher Scientific. Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. Piperidine - SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Fisher Scientific. ETHYLPIPERIDINE - Safety Data Sheet.
  • Aaron Chemistry GmbH. 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride - Safety Data Sheet.
  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine - Material Safety Data Sheet.
  • NICNAS. Piperidine: Human health tier II assessment.
  • Wikipedia. Azepane.
  • ECHA. Piperidine - Substance Information.

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